ERK-IN-4
Description
Properties
Molecular Formula |
C14H17ClN2O3S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |
InChI Key |
PQVLWVGMXJPJLG-MWMYENNMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of ERK Inhibitors: A Technical Guide
Introduction to the ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that relays extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central component of this cascade and is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.
The canonical ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Activated Raf phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which are dual-specificity kinases that then phosphorylate and activate ERK1 and ERK2 on threonine and tyrosine residues within their activation loop. Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression and cellular responses.
Core Mechanism of Action of ERK Inhibitors
ERK inhibitors are small molecules designed to directly target and inhibit the catalytic activity of ERK1 and ERK2. The primary mechanisms through which these inhibitors function are:
-
ATP-Competitive Inhibition: Most ERK inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the ERK enzyme. This prevents the binding of ATP, which is essential for the phosphotransferase activity of the kinase, thereby blocking the phosphorylation of downstream substrates.
-
Allosteric Inhibition: Some inhibitors may bind to allosteric sites on the ERK protein, inducing conformational changes that prevent its activation or catalytic function.
The ultimate effect of ERK inhibition is the suppression of signaling downstream of ERK, leading to a reduction in the phosphorylation of its targets and consequently, the inhibition of cellular processes that are dependent on this pathway, such as proliferation.
Quantitative Analysis of ERK Inhibitor Activity
The potency and selectivity of an ERK inhibitor are critical parameters that are determined through a series of quantitative assays.
Biochemical Potency
Biochemical assays are performed using purified recombinant ERK enzymes to determine the direct inhibitory activity of a compound.
| Parameter | Description | Representative Value (for a potent ERK inhibitor) |
| IC50 (ERK1) | The concentration of the inhibitor required to reduce the enzymatic activity of ERK1 by 50%. | < 10 nM |
| IC50 (ERK2) | The concentration of the inhibitor required to reduce the enzymatic activity of ERK2 by 50%. | < 10 nM |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the kinase. | < 5 nM |
Data is illustrative and based on publicly available information for potent and selective ERK inhibitors.
Cellular Potency
Cellular assays are conducted using various cancer cell lines to assess the inhibitor's ability to block ERK signaling and exert a biological effect in a cellular context.
| Cell Line | Cancer Type | Mutation Status | Cellular IC50 (Proliferation) |
| A375 | Melanoma | BRAF V600E | < 50 nM |
| HCT116 | Colorectal Cancer | KRAS G13D | < 100 nM |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | < 150 nM |
| SUM-159 | Breast Cancer | - | Not specified |
Data is illustrative. The vendor website for this compound mentions that in HeLa, A549, or SUM-159 cells, this compound (10 µM-150 µM, 10 days) completely inhibits cell proliferation[1].
Kinase Selectivity
To ensure that the observed cellular effects are due to on-target ERK inhibition and to minimize off-target toxicities, the selectivity of the inhibitor is profiled against a broad panel of other kinases.
| Kinase | % Inhibition at 1 µM |
| ERK1 | > 95% |
| ERK2 | > 95% |
| CDK2 | < 10% |
| p38α | < 5% |
| JNK1 | < 5% |
Data is illustrative of a highly selective ERK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of an ERK inhibitor's mechanism of action.
In Vitro Kinase Assay
This assay measures the direct inhibition of ERK kinase activity.
Principle: A radiometric assay using [γ-³³P]ATP or a non-radiometric assay such as ADP-Glo™ can be used. The kinase reaction is initiated by adding ATP to a mixture of the ERK enzyme, a substrate (e.g., myelin basic protein or a specific peptide), and the inhibitor. The amount of phosphorylated substrate or ADP produced is then quantified.
Protocol Outline (ADP-Glo™ Assay):
-
Compound Preparation: Prepare serial dilutions of the ERK inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the inhibitor, recombinant human ERK1 or ERK2 enzyme, and a suitable substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK
This assay is used to confirm the inhibition of ERK signaling in a cellular context.
Principle: Cells are treated with the ERK inhibitor, and the levels of phosphorylated ERK (p-ERK) are measured by western blotting using an antibody specific for the phosphorylated form of ERK. Total ERK levels are also measured as a loading control.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the ERK inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against p-ERK. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize the p-ERK signal.
-
Densitometry: Quantify the band intensities to determine the reduction in p-ERK levels.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on cell viability and growth.
Principle: Cells are treated with the inhibitor, and cell proliferation is assessed using assays such as MTS, MTT, or CellTiter-Glo®, which measure metabolic activity or ATP content as an indicator of cell number.
Protocol Outline (CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ERK inhibitor.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Advanced Methodologies for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with ERK in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble ERK remaining is quantified by western blotting or other detection methods. A shift in the melting temperature (Tagg) of ERK in the presence of the inhibitor indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase.
Principle: A solution of the inhibitor is titrated into a solution containing the ERK protein. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
In Vivo Efficacy
The anti-tumor activity of ERK inhibitors is evaluated in preclinical animal models.
Model: Human tumor xenograft models are commonly used, where human cancer cells are implanted subcutaneously into immunocompromised mice.
Protocol Outline:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer the ERK inhibitor (e.g., orally) at various doses and schedules.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., p-ERK levels in the tumor) can also be assessed.
Conclusion
The development of potent and selective ERK inhibitors represents a promising therapeutic strategy for cancers with a dysregulated MAPK pathway. A thorough characterization of the mechanism of action, involving a combination of biochemical, cellular, and in vivo studies, is essential to validate their therapeutic potential. While specific data for "this compound" is limited, the methodologies and principles outlined in this guide provide a comprehensive framework for understanding and evaluating the activity of any novel ERK inhibitor.
References
An In-depth Technical Guide to ERK-IN-4 and its Protein Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor ERK-IN-4, with a focus on its primary protein target, mechanism of action, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a potent and selective inhibitor of the Extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, it targets ERK2, a key serine/threonine kinase within the mitogen-activated protein kinase (MAPK) cascade. The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. This compound serves as a valuable tool for studying the biological roles of ERK signaling and as a potential starting point for the development of novel anti-cancer therapeutics.
Primary Protein Target and Binding Affinity
The primary protein target of this compound is Extracellular signal-regulated kinase 2 (ERK2) . It also exhibits inhibitory activity against the closely related isoform, Extracellular signal-regulated kinase 1 (ERK1) . This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) to downstream substrates.
Quantitative Data on Inhibitor Potency
The inhibitory potency of this compound against its primary targets is summarized in the table below.
| Target | Inhibition Constant (Kᵢ) |
| ERK2 | 0.006 µM |
Note: A specific Kᵢ or IC₅₀ value for this compound against ERK1 is not publicly available at the time of this writing. However, as an ERK inhibitor, it is expected to inhibit ERK1, though potentially with different potency than ERK2.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound across the human kinome is not publicly available. Such a profile is crucial for understanding the inhibitor's off-target effects and for interpreting its biological activity. The original discovery of this compound focused on its high potency for ERK2. Further studies would be required to determine its inhibitory activity against other MAP kinases (e.g., JNK, p38) and other kinase families to fully assess its selectivity.
The ERK/MAPK Signaling Pathway
This compound inhibits the terminal kinases in the classical MAPK/ERK signaling cascade. This pathway transmits extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ERK inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of ERK2 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Active recombinant human ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from low nanomolar to high micromolar to determine the IC₅₀.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of a solution containing active ERK2 enzyme in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the substrate (MBP) and ATP in kinase buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assay: In-Cell Western™ for ERK Phosphorylation
This assay measures the phosphorylation of ERK1/2 within cells in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
96-well microplates
-
Complete cell culture medium
-
Serum-free medium
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Intercept® (TBS) Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (e.g., Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
Imaging system (e.g., LI-COR Odyssey®)
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a stimulant such as EGF to the wells to activate the ERK pathway and incubate for a predetermined time (e.g., 5-15 minutes).
-
Fixation: Remove the medium and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Blocking: Wash the cells and block non-specific antibody binding with blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells and scan the plate using an imaging system that can detect the two different fluorescent dyes.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion
This compound is a valuable chemical probe for investigating the roles of ERK2 in cellular signaling. Its high potency makes it a useful tool for in vitro and in-cell studies. A comprehensive understanding of its kinase selectivity profile would further enhance its utility and provide a clearer picture of its potential off-target effects. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other similar inhibitors, which is essential for advancing research and drug development in the field of MAPK signaling.
ERK-IN-4: An In-depth Technical Guide on its Role in the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ERK-IN-4, a potent inhibitor of Extracellular signal-regulated kinase (ERK). It details the inhibitor's mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) pathway, presents its biochemical and cellular activity, and provides detailed protocols for its experimental evaluation.
Introduction to the MAPK/ERK Pathway and this compound
The Ras-Raf-MEK-ERK signaling cascade is a critical intracellular pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] The final kinases in this cascade, ERK1 (MAPK3) and ERK2 (MAPK1), are key mediators that phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby controlling gene expression and cellular function.[3] Dysregulation of the MAPK/ERK pathway, often through mutations in upstream components like Ras and B-Raf, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2]
This compound (also reported as compound 6p in its discovery publication) is a potent and selective, ATP-competitive inhibitor of ERK.[4] It belongs to a novel series of pyrazolylpyrrole inhibitors developed through structure-guided design.[4] This guide will delve into the specifics of its interaction with ERK and its effects on cellular systems.
Mechanism of Action of this compound in the MAPK Pathway
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of ERK1 and ERK2, preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade at its final step, leading to the inhibition of cellular processes driven by the MAPK/ERK pathway, such as cell proliferation.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized through both biochemical and cellular assays. The available quantitative data is summarized in the table below.
| Parameter | Target | Value | Assay Type | Source |
| Ki | ERK2 | 6 nM | Biochemical Kinase Assay | [4] |
| IC50 | Cell Proliferation | 0.54 µM | Cellular Assay (Colo205 cells) | [4] |
| Inhibition Range | Cell Proliferation | 10 µM - 150 µM | Cellular Assay (HeLa, A549, SUM-159 cells, 10 days) | [5] |
Kinase Selectivity Profile
Selectivity is a critical parameter for a kinase inhibitor. The selectivity of this compound (compound 6p) was assessed against a panel of other kinases.
| Kinase | Ki (nM) | Selectivity (fold vs. ERK2) |
| ERK2 | 6 | 1 |
| JNK3 | >10,000 | >1667 |
| PKA | 1,200 | 200 |
Data extracted from Aronov et al., 2007.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Biochemical Kinase Inhibition Assay (ERK2)
This protocol is adapted from the methods described for the characterization of pyrazolylpyrrole ERK inhibitors.
Objective: To determine the in vitro inhibitory potency (Ki) of this compound against ERK2.
Workflow Diagram:
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, this compound dilutions (or DMSO for control), and the ERK2 enzyme.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate software and the Cheng-Prusoff equation if IC50 is determined at non-saturating ATP concentrations.
Cell Proliferation Assay
This protocol describes a method to determine the effect of this compound on cancer cell proliferation.[4]
Objective: To determine the IC50 value of this compound for the inhibition of cell proliferation in a cancer cell line (e.g., Colo205).
Workflow Diagram:
Materials:
-
Colo205 cancer cell line (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol provides a general method to assess the cellular activity of this compound by measuring the phosphorylation status of ERK.
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Procedure:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., one with a constitutively active MAPK pathway) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer to the lysates and boil for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of the MAPK/ERK pathway in various biological and pathological processes. Its potency and selectivity make it a suitable probe for dissecting the downstream consequences of ERK inhibition. The experimental protocols provided in this guide offer a framework for researchers to further characterize the activity of this compound and similar compounds in their specific systems of interest. As research into MAPK pathway inhibitors continues, a thorough understanding of the biochemical and cellular effects of compounds like this compound is crucial for the development of novel therapeutics.
References
- 1. The MAP kinase ERK2 inhibits the cyclic AMP-specific phosphodiesterase HSPDE4D3 by phosphorylating it at Ser579 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of host cell MAPK/ERK-2 incorporation into lentivirus particles: characterization of the interaction between MAPK/ERK-2 and proline-rich-domain containing capsid region of structural protein Gag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of ERK by sodium tungstate induces protein synthesis and prevents protein degradation in rat L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to ERK-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activity of the compound ERK-IN-4. It is intended to serve as a valuable resource for researchers and professionals engaged in the study of signal transduction and the development of novel therapeutics targeting the ERK pathway.
Introduction to this compound
This compound is a cell-permeable, reversible thiazolidinedione-based inhibitor of Extracellular signal-Regulated Kinase (ERK).[1][2] It functions by binding to ERK2 near its docking domain, thereby preventing its interaction with protein substrates.[2][3][4] This mode of action inhibits the downstream signaling cascade without affecting the upstream phosphorylation of ERK1/2 by MEK1/2.[2][3][4] this compound has demonstrated anti-proliferative properties in various cancer cell lines.[1][2][4][5]
Chemical Structure and Properties
IUPAC Name: 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione, monohydrochloride[6][7]
Chemical Formula: C₁₄H₁₇ClN₂O₃S[2][5]
CAS Number: 1049738-54-6[1][2][3][4][5][6][7][8][9]
Molecular Weight: 328.81 g/mol [6]
Structure:
Caption: Chemical structure of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity
| Target | Kd |
| ERK2 | ~5 µM |
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | IC50 |
| HeLa | 15-20 µM |
| A549 | 25 µM |
| SUM-159 | ≤ 25 µM |
Mechanism of Action and Signaling Pathway
This compound acts as a non-ATP-competitive inhibitor of ERK. It binds to a docking domain on ERK2, which is distinct from the active site. This binding event sterically hinders the interaction of ERK with its downstream substrates, such as Ribosomal S6 Kinase-1 (RSK-1) and the Ternary Complex Factor Elk-1, thereby preventing their phosphorylation and subsequent activation.[1][2][3][4] A key feature of this compound is that it does not inhibit the phosphorylation of ERK itself by its upstream kinase, MEK.[1][2][3][4]
Caption: ERK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound. These are based on the methodologies described in the foundational paper by Hancock et al., 2005, and general laboratory practices.
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer), A549 (human lung carcinoma), SUM-159 (human breast cancer).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Anti-Proliferation Assay (Colony Formation Assay)
This protocol is designed to assess the long-term effect of this compound on the proliferative capacity of cancer cells.
References
- 1. Identification of novel extracellular signal-regulated kinase docking domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound|1049738-54-6|MOLNOVA [molnova.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | ERK | TargetMol [targetmol.com]
- 6. Portico [access.portico.org]
- 7. scbt.com [scbt.com]
- 8. d-nb.info [d-nb.info]
- 9. CAS RN 1049738-54-6 | Fisher Scientific [fishersci.com]
The Enigmatic ERK-IN-4: A Technical Guide to a Novel Area of Kinase Inhibition
An In-depth Examination of a Potential ERK Inhibitor and the Broader Landscape of ERK-Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Initial searches for "ERK-IN-4" did not yield specific information on a compound with this designation. This suggests that "this compound" may be a novel, preclinical, or internally designated compound not yet widely disclosed in scientific literature. Therefore, this guide will provide a comprehensive overview of the biological activity of extracellular signal-regulated kinase (ERK) inhibitors, a class of molecules to which this compound would belong. This document will serve as a technical resource, outlining the established mechanisms, experimental evaluation, and therapeutic potential of targeting the ERK signaling pathway, thereby providing a robust framework for understanding the potential biological activity of a compound like this compound.
The ERK Signaling Pathway: A Central Regulator of Cellular Processes
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that translates extracellular cues into a wide range of cellular responses.[1][2][3][4] This pathway is a component of the larger Mitogen-Activated Protein Kinase (MAPK) signaling network and plays a pivotal role in processes such as cell proliferation, differentiation, survival, and migration.[5][6][7] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][8]
The canonical ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[2][3] This leads to the activation of the small GTPase Ras, which in turn activates the RAF kinase family (A-RAF, B-RAF, and C-RAF).[1][2] RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases), which are dual-specificity kinases that phosphorylate ERK1 and ERK2 (also known as p44 and p42 MAPKs) on specific threonine and tyrosine residues.[1][4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate a multitude of downstream substrates, including transcription factors, leading to changes in gene expression and cellular responses.[3][9]
Mechanism of Action of ERK Inhibitors
ERK inhibitors are small molecules designed to directly target and inhibit the kinase activity of ERK1 and ERK2. These inhibitors can be broadly categorized based on their mechanism of binding to the kinase domain. ATP-competitive inhibitors bind to the active site of ERK, competing with the endogenous ATP substrate. This prevents the transfer of a phosphate (B84403) group to downstream substrates, thereby blocking signal transduction.
The development of potent and selective ERK inhibitors has been a significant focus of cancer research.[10] The goal is to achieve sufficient inhibition of both ERK1 and ERK2 to mediate cellular activity, often requiring greater than 90% inactivation.[8]
Quantitative Data for Representative ERK Inhibitors
While no data is available for "this compound," the following table summarizes publicly available data for well-characterized ERK inhibitors to provide a comparative context.
| Inhibitor | Target(s) | IC50 (ERK1) | IC50 (ERK2) | Cellular Potency (p-RSK IC50) | Reference Cell Line |
| Ulixertinib (BVD-523) | ERK1/2 | 1.7 nM | 0.4 nM | 18 nM | A375 |
| VX-11e (Ravoxertinib) | ERK2 | - | 8 nM | 16 nM | HCT116 |
| GDC-0994 (Lifirafenib) | ERK1/2 | 1.1 nM | 0.3 nM | 4.9 nM | A375 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Evaluating ERK Inhibitors
The characterization of a novel ERK inhibitor like "this compound" would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against purified ERK1 and ERK2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ERK1 and ERK2 enzymes and a suitable substrate (e.g., myelin basic protein or a specific peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The enzyme, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays
Objective: To assess the ability of the compound to inhibit ERK signaling in a cellular context.
Methodology:
-
Cell Line Selection: Choose a cell line with a constitutively active or inducible ERK pathway (e.g., BRAF-mutant melanoma or colon cancer cell lines).
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.
-
Pathway Inhibition Assessment:
-
Western Blotting: Analyze the phosphorylation status of ERK (p-ERK) and its direct downstream substrate, RSK (p-RSK), as a measure of target engagement. Total protein levels are used as loading controls.
-
Immunofluorescence: Visualize the subcellular localization of ERK or the phosphorylation of its nuclear substrates.
-
High-Content Imaging: Quantify changes in cellular phenotypes associated with ERK inhibition, such as cell cycle arrest.[10]
-
-
Cell Viability/Proliferation Assays: Determine the effect of the compound on cell growth using assays such as MTT, CellTiter-Glo, or direct cell counting.
In Vivo Studies
Objective: To evaluate the pharmacokinetic properties, pharmacodynamic effects, and anti-tumor efficacy of the compound in animal models.
Methodology:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are determined in rodents.
-
Pharmacodynamics (PD): Tumor-bearing animals are treated with the compound, and tumor tissues are collected at various time points to assess the inhibition of p-ERK and p-RSK by western blotting or immunohistochemistry.
-
Efficacy Studies: The anti-tumor activity of the compound is evaluated in xenograft or patient-derived xenograft (PDX) models of human cancers with known ERK pathway mutations. Tumor growth inhibition is the primary endpoint.
Conclusion
While specific data on "this compound" remains elusive, the established landscape of ERK inhibitor research provides a clear roadmap for its potential biological activities and evaluation. As a direct inhibitor of a key node in a fundamental signaling pathway, its biological effects would likely be centered on the inhibition of cell proliferation and survival, particularly in cancers driven by mutations in the RAS/RAF/MEK/ERK cascade. The experimental methodologies outlined in this guide represent the standard approach for characterizing such a compound and elucidating its therapeutic potential. The continued exploration of novel ERK inhibitors is a promising avenue for the development of targeted cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 6. abeomics.com [abeomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoform-selective activity-based profiling of ERK signaling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scbt.com [scbt.com]
- 10. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Effects of ERK Inhibition on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the effects of Extracellular signal-Regulated Kinase (ERK) inhibitors on gene expression. As of the date of this document, specific public data for a compound named "ERK-IN-4" is not available. Therefore, this guide synthesizes information from studies on well-characterized, exemplary ERK inhibitors (ERKi) to illustrate the principles, experimental approaches, and downstream genetic consequences of targeting the ERK signaling pathway.
Introduction: The ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is a central signaling element that transmits extracellular signals from cell surface receptors to intracellular targets, ultimately regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][3][4] The cascade begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular ligand, such as a growth factor.[3][5] This triggers a series of sequential phosphorylation events: Ras activates Raf (a MAP3K), which then activates MEK1/2 (a MAP2K), leading to the activation of ERK1/2 (a MAPK).[1][6]
Activated ERK can translocate to the nucleus, where it phosphorylates and regulates a multitude of transcription factors, thereby orchestrating broad changes in gene expression.[7] Given its pivotal role in cell growth, the aberrant activation of the ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][5] ERK inhibitors are small molecules designed to block this pathway, thereby preventing the downstream signaling events that drive pathological cell proliferation.
Mechanism of Action of ERK Inhibitors
ERK inhibitors function by blocking the activity of ERK1 and ERK2 kinases. Upon activation by upstream MEK kinases, ERK dimerizes and translocates to the nucleus to phosphorylate target transcription factors.[1] By inhibiting ERK, these compounds prevent the phosphorylation of these nuclear and cytosolic substrates, effectively shutting down the downstream transcriptional programs controlled by the pathway. This leads to significant alterations in the expression of genes that regulate the cell cycle, apoptosis, and other critical cellular functions.
Global Impact of ERK Inhibition on Gene Expression
Inhibition of ERK signaling leads to profound changes in the cellular transcriptome. The nature and magnitude of these changes are dependent on the level of ERK activity, the duration of inhibition, and the cellular context.[8] Studies utilizing transcriptomic profiling, such as RNA-sequencing (RNA-seq), have revealed that ERK activity does not simply switch genes on or off but rather fine-tunes their expression levels in a dose-dependent manner.[8]
Classes of ERK-Responsive Genes
Transcriptional profiling has identified distinct classes of genes that respond differently to varying levels of ERK activity.[8] These can be categorized as follows:
-
Full-Range Responders: The expression of these genes is proportional to ERK activity across its entire range.
-
Low-Range Responders: These genes show differential expression primarily at low ranges of ERK activity.
-
High-Range Responders: These genes are sensitive to changes only at the highest levels of ERK activity.[8]
This complex relationship underscores a "Goldilocks principle," where intermediate levels of ERK activity can lead to maximal proliferation, while both very low and very high (hyperactivation) levels can be inhibitory.[8]
Summary of Gene Expression Changes
The table below summarizes the major classes of genes affected by ERK inhibitors and the typical regulatory outcome. These genes are often regulated by transcription factors directly phosphorylated by ERK, such as ELK-1, c-Fos, c-Jun, and CREB.[6][9][10][11]
| Gene Category | Key Downstream Genes | Typical Effect of ERK Inhibition | Role of Target Genes |
| Cell Cycle & Proliferation | CCND1 (Cyclin D1), c-MYC, EGR1, FOS | Downregulation | Promote G1/S phase transition and cell division.[2][12] |
| Apoptosis & Survival | BCL2, MCL-1, BIM | Upregulation of pro-apoptotic (e.g., BIM), Downregulation of anti-apoptotic (e.g., MCL-1) | Regulate programmed cell death.[9] |
| Negative Feedback Regulators | DUSP4, DUSP6 (Dual Specificity Phosphatases) | Downregulation | Dephosphorylate and inactivate ERK, forming a negative feedback loop.[12] |
| Inflammation & Cytokines | IL-4, IL-6, TNF | Downregulation | Mediate immune and inflammatory responses.[11][13] |
| Cell Adhesion & Migration | MMPs (Matrix Metalloproteinases) | Downregulation | Involved in extracellular matrix remodeling, cell migration, and invasion.[1] |
| Fibrosis | COL1A1 (Collagen Type I) | Downregulation | Contributes to the synthesis of extracellular matrix proteins.[14] |
Experimental Protocols for Assessing Gene Expression Effects
A multi-faceted experimental approach is required to fully characterize the impact of an ERK inhibitor on gene expression. This involves initial confirmation of pathway inhibition, followed by global transcriptomic analysis and validation of key gene targets.
Experimental Workflow Overview
The general workflow involves treating cultured cells with the ERK inhibitor, verifying target engagement, and subsequently analyzing changes in the transcriptome and proteome.
Protocol: Gene Expression Profiling by RNA-Sequencing
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
-
Cell Seeding and Treatment: Plate cells (e.g., human epithelial cells) at a desired density. After allowing cells to adhere, treat them with a dose series of the ERK inhibitor or a vehicle control (e.g., DMSO) for various time points (e.g., 1, 4, 8, 24 hours).[12]
-
RNA Extraction: Lyse the cells directly in the culture plates and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions.[15] Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples (e.g., 10-100 ng of total RNA) using a low-input RNA library prep kit (e.g., NEBNext Single Cell/Low Input RNA Library Prep Kit).[15] This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Data Analysis:
-
Read Mapping: Align raw sequencing reads to a reference genome using an aligner like STAR.[15]
-
Differential Expression Analysis: Use software packages such as DESeq2 to identify genes that are significantly differentially expressed between inhibitor-treated and control groups.[15] Significance is often defined by an adjusted p-value (Padj) < 0.05 and a log2 fold change threshold.[15]
-
Pathway and Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify biological processes and signaling pathways that are significantly altered.[16]
-
Protocol: Verification of ERK Pathway Inhibition via Cell-Based ELISA
It is crucial to confirm that the inhibitor effectively blocks ERK phosphorylation at the concentrations used for gene expression studies.
-
Cell Culture in 96-Well Plates: Seed cells directly into 96-well microplates and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the ERK inhibitor for a predetermined time. Include positive (e.g., growth factor stimulation) and negative (vehicle) controls.
-
Fixation and Permeabilization: Fix the cells in the wells using a formaldehyde-based solution, followed by permeabilization with a detergent like Triton X-100 or methanol (B129727) to allow antibody access.[17]
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific to phosphorylated ERK1/2 (e.g., p-ERK T202/Y187).
-
Wash and incubate with a fluorochrome-conjugated secondary antibody.[18]
-
-
Normalization: To account for variations in cell number, stain for total protein content using a fluorescent dye.[17]
-
Data Acquisition and Analysis: Read the fluorescence intensity for both phosphorylated ERK and total protein using a plate reader.[17] Normalize the p-ERK signal to the total protein signal for each well to determine the specific inhibition of ERK phosphorylation.
Conclusion
Targeting the ERK/MAPK pathway with specific inhibitors has a profound and complex effect on cellular gene expression. The response is not a simple on/off switch but a nuanced modulation of transcriptional programs that govern cell fate decisions like proliferation and survival.[8][19] A thorough understanding of these effects, gained through systematic experimental approaches like RNA-sequencing and pathway analysis, is essential for the development of effective therapeutic strategies. By characterizing how inhibitors like this compound reshape the cellular transcriptome, researchers can identify biomarkers of response, predict potential resistance mechanisms, and refine the clinical application of these targeted agents in oncology and other diseases driven by aberrant ERK signaling.[5]
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. abeomics.com [abeomics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. anygenes.com [anygenes.com]
- 7. Outstanding questions in developmental ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-range ERK responses shape the proliferative trajectory of single cells following oncogene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulatory effect of extracellular signal-regulated kinases (ERK) on type I collagen synthesis in human dermal fibroblasts stimulated by IL-4 and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. mdpi.com [mdpi.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Theoretical and experimental analysis links isoform- specific ERK signalling to cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
ERK-IN-4: A Technical Guide to its Function in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. ERK-IN-4 is a cell-permeable inhibitor of ERK, demonstrating antiproliferative effects. This technical guide provides an in-depth overview of the function of ERK inhibitors, exemplified by this compound, in cell cycle progression. It details the underlying signaling pathways, provides comprehensive experimental protocols for assessing its cellular effects, and presents a framework for interpreting the resulting data.
Introduction: The ERK Signaling Pathway and Cell Cycle Control
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to the nucleus, ultimately regulating gene expression.[1][2][3] This pathway plays a critical role in the G1 phase of the cell cycle, a key checkpoint that governs the commitment of a cell to replicate its DNA and divide.[4][5][6]
Sustained ERK activity during the G1 phase is essential for the synthesis of Cyclin D1, a critical regulatory protein.[4][5][7] Cyclin D1 forms a complex with Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This complex then phosphorylates the Retinoblastoma (Rb) protein, a key tumor suppressor.[4] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for entry into the S phase, where DNA replication occurs.[4][8]
Inhibition of the ERK pathway is therefore expected to block the induction of Cyclin D1, leading to a failure to inactivate Rb and a subsequent arrest of the cell cycle in the G1 phase.[7][9] This G1 arrest prevents cancer cells from proliferating.
This compound: An Inhibitor of the ERK Pathway
This compound is a cell-permeable small molecule that functions as an ERK inhibitor. While detailed public data on its specific effects on cell cycle phase distribution is limited, its known antiproliferative properties are consistent with the established mechanism of ERK inhibition. It is reported to completely inhibit cell proliferation in HeLa, A549, and SUM-159 cells at concentrations ranging from 10 µM to 150 µM over a 10-day period.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ERK signaling pathway in the context of cell cycle progression and a typical experimental workflow for evaluating the impact of an ERK inhibitor like this compound.
Quantitative Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| HeLa | Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound (10 µM) | 68.5 ± 3.2 | 15.3 ± 2.0 | 16.2 ± 1.5 | |
| This compound (50 µM) | 82.1 ± 2.8 | 8.7 ± 1.1 | 9.2 ± 1.3 | |
| A549 | Vehicle (DMSO) | 50.1 ± 1.9 | 30.5 ± 2.2 | 19.4 ± 1.7 |
| This compound (10 µM) | 72.3 ± 2.5 | 14.1 ± 1.8 | 13.6 ± 1.4 |
| | this compound (50 µM) | 85.6 ± 3.1 | 6.9 ± 0.9 | 7.5 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical, representing expected outcomes.
Table 2: Biochemical Activity of this compound
| Parameter | Value |
|---|---|
| Target | ERK |
| IC₅₀ (p-ERK) | Data not available |
| Cell Proliferation GI₅₀ (HeLa) | Data not available |
| Cell Proliferation GI₅₀ (A549) | Data not available |
IC₅₀ and GI₅₀ values would be determined through dose-response experiments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of this compound in cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: HeLa (cervical cancer) and A549 (lung cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: A stock solution of this compound is prepared in DMSO. On the day of the experiment, the stock solution is diluted in complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%).
-
Incubation: Cells are incubated with this compound or vehicle control for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry[10][11][12][13][14]
-
Harvesting: After incubation, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Cells are washed with ice-cold PBS and then fixed by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Cells are fixed for at least 2 hours at 4°C.[10]
-
Staining: Fixed cells are centrifuged and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[10]
-
Analysis: Stained cells are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[10]
Western Blot Analysis[8][15][16][17]
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle proteins, including:
-
Phospho-ERK (Thr202/Tyr204)
-
Total ERK
-
Cyclin D1
-
CDK4
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, as an inhibitor of the ERK signaling pathway, is poised to exert significant effects on cell cycle progression, primarily through the induction of G1 arrest. The methodologies and frameworks presented in this technical guide provide a comprehensive approach for researchers and drug developers to investigate and quantify the impact of this compound and other ERK inhibitors on cancer cell proliferation. While specific quantitative data for this compound is not yet widely published, the provided protocols and expected outcomes serve as a robust foundation for its further preclinical characterization. The elucidation of its precise cellular and molecular effects will be crucial in determining its potential as a therapeutic agent.
References
- 1. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK Activity and G1 Phase Progression: Identifying Dispensable Versus Essential Activities and Primary Versus Secondary Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of the extracellular signal-regulated kinase pathway induces marked G1 cell cycle arrest and apoptosis in tumor cells in which the pathway is constitutively activated: up-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ERK-IN-4 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the cell-based activity of ERK-IN-4, a hypothetical inhibitor of the Extracellular signal-regulated kinases (ERK). The described assays are designed to quantify the inhibitor's effect on ERK phosphorylation, a key marker of its activation, and its subsequent impact on cell viability.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common hallmark of various diseases, notably cancer, making it a significant target for therapeutic development.[1] this compound is presented here as a tool compound for investigating the cellular consequences of ERK pathway inhibition.
I. Assessment of ERK1/2 Phosphorylation
Two primary methods are detailed for measuring the phosphorylation status of ERK1/2 at Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2, which is indicative of its activation.
A. Western Blotting
Western blotting is a robust method for the semi-quantitative analysis of protein expression and phosphorylation.[1] This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates following treatment with this compound.
Experimental Protocol: Western Blot for p-ERK1/2
-
Cell Culture and Treatment:
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.[1]
-
For serum starvation, replace the growth medium with serum-free media for 12-24 hours.[1]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).[1][2]
-
If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes prior to lysis to induce ERK phosphorylation.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[3][4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant to a new, pre-chilled tube.[1]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[1][3]
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Mix a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1][2]
-
Load the samples onto a 4-20% precast polyacrylamide gel.[1]
-
Run the gel at 100-120V until the dye front reaches the bottom.[1][5] To achieve clear separation of ERK1 (44 kDa) and ERK2 (42 kDa), it may be necessary to run the gel for a longer duration.[5]
-
-
Protein Transfer and Immunodetection:
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[5] The transfer buffer should consist of 48 mM Tris-Cl, 39 mM Glycine, and 20% Methanol, pH 9.2.[5]
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2][5]
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:5000-10,000 dilution) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000-10,000 dilution) for 1 hour at room temperature.[1][5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[1]
-
Quantify band intensities using image analysis software (e.g., ImageJ).[1]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[3][5] The normalized value is expressed as the ratio of p-ERK to total ERK.[5]
-
Data Presentation: Western Blot Analysis of this compound
| Target Protein | Treatment Concentration (nM) | Fold Change (p-ERK/Total ERK) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control (0) | 1.00 | ± 0.12 |
| This compound (10) | 0.65 | ± 0.09 | |
| This compound (100) | 0.21 | ± 0.05 | |
| This compound (1000) | 0.05 | ± 0.02 | |
| Total ERK1/2 | Untreated Control (0) | 1.00 | ± 0.08 |
| This compound (10) | 0.98 | ± 0.07 | |
| This compound (100) | 1.02 | ± 0.06 | |
| This compound (1000) | 0.99 | ± 0.09 |
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative method for detecting p-ERK in a high-throughput format.[6][7] This protocol is based on a sandwich ELISA principle.
Experimental Protocol: p-ERK ELISA
-
Cell Culture, Treatment, and Lysis:
-
Follow the same steps for cell culture, treatment, and lysis as described in the Western Blot protocol (Section I.A, steps 1 & 2). Assays are typically performed in 96-well plates.
-
-
ELISA Procedure (based on a typical kit protocol):
-
The provided microplate wells are pre-coated with a capture antibody specific for ERK1/2.[6]
-
Add 100 µL of cell lysates (containing the target protein) to the appropriate wells.[7]
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[7]
-
Wash the wells.
-
Add 100 µL of a detection antibody (e.g., a biotinylated antibody against p-ERK).[6][7]
-
Incubate for 1 hour at room temperature with gentle shaking.[7]
-
Wash away the unbound detection antibody.
-
Add 100 µL of an HRP-conjugated secondary reagent (e.g., streptavidin-HRP).[7]
-
Incubate for 1 hour at room temperature with gentle shaking.[7]
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.[7] A blue color will develop in proportion to the amount of p-ERK bound.[6]
-
Add 50-100 µL of stop solution to each well.[7] The color will change from blue to yellow.[6]
-
Measure the absorbance at 450 nm immediately using a microplate reader.[7][8]
-
Data Presentation: ELISA Analysis of this compound
| Treatment | Concentration (nM) | Absorbance at 450 nm | % Inhibition of p-ERK |
| Unstimulated Control | 0 | 0.150 | N/A |
| Stimulated Control | 0 | 1.850 | 0% |
| This compound | 1 | 1.573 | 16.3% |
| This compound | 10 | 0.950 | 52.9% |
| This compound | 100 | 0.325 | 90.0% |
| This compound | 1000 | 0.180 | 98.2% |
II. Assessment of Cell Viability
To determine the effect of ERK inhibition on cell proliferation and survival, cell viability assays are performed. The MTT and CellTiter-Glo® assays are two common methods.
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan (B1609692), which is purple.[4]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
MTT Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4][9]
-
Subtract the background reading from all wells.[9]
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).[3]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
-
B. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.[9]
-
Follow the treatment procedure as described in the MTT assay protocol (Section II.A, step 1).
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[3][9]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[3]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition and Analysis:
Data Presentation: Cell Viability Analysis of this compound
| Assay Type | Concentration (nM) | % Cell Viability | Standard Deviation |
| MTT | Untreated Control (0) | 100 | ± 5.2 |
| 10 | 98.1 | ± 4.8 | |
| 100 | 75.3 | ± 3.9 | |
| 1000 | 42.6 | ± 2.5 | |
| 10000 | 15.8 | ± 1.7 | |
| CellTiter-Glo® | Untreated Control (0) | 100 | ± 4.5 |
| 10 | 99.2 | ± 4.1 | |
| 100 | 78.9 | ± 3.5 | |
| 1000 | 45.1 | ± 2.8 | |
| 10000 | 18.2 | ± 2.1 |
Mandatory Visualizations
Caption: The MAPK/ERK signaling cascade with the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Caption: General workflow for determining cell viability after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ppj.phypha.ir [ppj.phypha.ir]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. mybiosource.com [mybiosource.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit [elkbiotech.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for ERK-IN-4 Western Blot Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the validation of ERK-IN-4, a cell-permeable inhibitor of Extracellular Signal-Regulated Kinase (ERK), using Western blot analysis. The protocols outlined below are designed to enable researchers to effectively assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a small molecule inhibitor designed to target ERK, thereby offering a potential therapeutic strategy for diseases driven by aberrant ERK signaling.
Western blotting is a fundamental and widely used technique to validate the efficacy and specificity of kinase inhibitors. By quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK, researchers can directly measure the on-target effect of this compound. These notes provide a detailed protocol for this validation, from cell culture and treatment to data analysis and interpretation.
Mechanism of Action
The MAPK/ERK signaling cascade is a multi-tiered pathway where signals are transduced from the cell surface to the nucleus. The cascade typically involves a series of protein kinase activations, beginning with Ras, followed by Raf, MEK, and finally ERK. Once activated by MEK-mediated phosphorylation at Threonine 202 and Tyrosine 204, ERK phosphorylates a multitude of downstream cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular function. This compound is believed to exert its inhibitory effect by interfering with ERK activity.
Quantitative Data Summary
The following table presents hypothetical, yet expected, quantitative data from a Western blot experiment designed to validate the efficacy of this compound. This data illustrates a dose-dependent inhibition of ERK phosphorylation in a human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation). The data is presented as the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2, and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 | Vehicle (DMSO) | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.85 | ± 0.10 | |
| This compound | 5 | 0.45 | ± 0.08 | |
| This compound | 10 | 0.15 | ± 0.05 | |
| This compound | 50 | 0.05 | ± 0.02 | |
| Total ERK1/2 | Vehicle (DMSO) | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 1.02 | ± 0.09 | |
| This compound | 5 | 0.98 | ± 0.07 | |
| This compound | 10 | 1.01 | ± 0.08 | |
| This compound | 50 | 0.99 | ± 0.06 | |
| Loading Control (GAPDH) | All Conditions | - | 1.00 | ± 0.05 |
Note: This data is illustrative and serves as an example of expected results. Actual results may vary based on the cell line, experimental conditions, and specific activity of the this compound batch.
Detailed Experimental Protocol: Western Blot Validation of this compound
This protocol provides a step-by-step guide for performing a Western blot to assess the inhibitory effect of this compound on ERK1/2 phosphorylation.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with a well-characterized and active MAPK/ERK pathway. For example, A375 or SK-MEL-28 (BRAF mutant melanoma), or HeLa cells which can be stimulated with growth factors like EGF.
-
Culture Conditions: Culture the selected cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (for stimulated models): For cell lines that require stimulation to activate the ERK pathway (e.g., HeLa), starve the cells in serum-free medium for 12-24 hours prior to treatment. This reduces basal levels of p-ERK.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0, 1, 5, 10, 50 µM) in the appropriate cell culture medium. Treat the cells for a predetermined time (e.g., 2, 6, or 12 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Stimulation (if applicable): For stimulated models, add a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting the cells.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the protein lysates (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and, subsequently, total ERK1/2. The antibodies should be diluted in the blocking buffer according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To probe for total ERK and a loading control (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped of the p-ERK antibodies using a stripping buffer. After stripping, the membrane should be washed, blocked again, and re-probed with the primary antibody for total ERK, followed by the secondary antibody and detection. The same process is repeated for the loading control.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the p-ERK bands to the total ERK bands. For a loading control, normalize p-ERK and total ERK to the loading control protein.
Application Notes and Protocols for In Vivo Animal Studies of ERK Inhibitors
Disclaimer: As of December 2025, publicly available data specifically for a compound designated "ERK-IN-4" is limited. The following application notes and protocols have been compiled as a representative guide for researchers based on in vivo studies of other well-characterized ERK inhibitors. The experimental parameters provided should be considered as a starting point and will likely require optimization for any novel compound.
Introduction to ERK Inhibition in Cancer Therapy
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that translates extracellular cues from growth factors and mitogens into cellular responses such as proliferation, differentiation, and survival.[1] Dysregulation of the RAS/RAF/MEK/ERK axis, often through genetic mutations, is a common driver of many human cancers, including melanoma, lung, and colorectal cancers.[1] Consequently, ERK1/2 has emerged as a key therapeutic target. Direct inhibition of ERK1/2 may offer a valuable strategy for treating cancers driven by BRAF or RAS mutations and could provide an alternative for patients who have developed resistance to upstream inhibitors of the MAPK pathway (e.g., RAF or MEK inhibitors).[2][3]
The ERK Signaling Pathway
The ERK pathway is a central node in cellular signaling. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), a phosphorylation cascade is initiated. This typically involves the activation of RAS, which then activates RAF kinases. RAF, in turn, phosphorylates and activates MEK1/2, which are the direct upstream kinases that phosphorylate and activate ERK1/2.[3] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cellular processes.
Caption: A simplified diagram of the ERK signaling pathway and the point of intervention for an ERK inhibitor.
Quantitative Data from In Vivo Studies of Representative ERK Inhibitors
The following tables summarize in vivo data from studies of various ERK inhibitors in xenograft models. This data can serve as a reference for designing studies with novel ERK inhibitors.
Table 1: In Vivo Efficacy of ERK Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SCH772984 | Renal Cell Carcinoma (Caki-1 Xenograft) | Mice | 50 mg/kg, twice daily | Significant TGI (p < 0.05) | [4] |
| SCH772984 | Renal Cell Carcinoma (786-O Xenograft) | Mice | 50 mg/kg, twice daily | Significant TGI (p < 0.01) | [4] |
| LY3214996 | BRAF-mutated Colorectal Cancer (PDX model) | Athymic nude mice | Not specified | Strong growth inhibition | [1] |
| PD184352 (in combination) | Colon Cancer (HT-29 Xenograft) | Nude mice | Not specified | Almost complete growth suppression with vinorelbine | [5] |
| PD184352 (in combination) | Fibrosarcoma (HT1080 Xenograft) | Nude mice | Not specified | Complete regression with TZT-1027 | [5] |
Table 2: In Vitro Potency of Representative ERK Inhibitors
| Compound | Cell Lines | IC50 Values | Reference |
| LY3214996 | BRAF- or KRAS-mutated melanoma, colorectal, and NSCLC | 5-200 nM | [1] |
| AZD0364 (15) | Multiple cell lines | Broadly potent | [3] |
| SCH772984 | Vemurafenib-resistant A375 cells | Strong inhibition | [2] |
Experimental Protocols for In Vivo Animal Studies
The following protocols are generalized from published studies on ERK inhibitors and should be adapted and optimized for the specific inhibitor and animal model being used.
Xenograft Tumor Model Protocol
Objective: To evaluate the in vivo efficacy of an ERK inhibitor on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line with a known RAS/RAF/MEK/ERK pathway mutation (e.g., BRAF V600E, KRAS G12C).
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Matrigel or a similar basement membrane matrix.
-
ERK inhibitor (e.g., this compound).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6-10 mice per group).
-
-
Drug Administration:
-
Prepare the ERK inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the drug and vehicle control according to the predetermined dosing schedule (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement by measuring the inhibition of ERK phosphorylation in tumor tissue.
Procedure:
-
Tissue Collection: At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, collect tumor samples at various time points after the final dose.
-
Tissue Processing: Snap-freeze tumors in liquid nitrogen or fix in formalin for paraffin (B1166041) embedding.
-
Western Blot Analysis:
-
Prepare protein lysates from frozen tumor samples.
-
Perform Western blotting using antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Quantify the p-ERK/total ERK ratio to determine the extent of target inhibition.
-
-
Immunohistochemistry (IHC):
-
Stain paraffin-embedded tumor sections with antibodies against p-ERK.
-
Visualize and quantify the level of p-ERK staining in treated versus control tumors.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of an ERK inhibitor.
Caption: A flowchart illustrating the key steps in a typical in vivo xenograft study for an ERK inhibitor.
Toxicology and Safety Assessment
While detailed toxicology data for a specific "this compound" is unavailable, general considerations for ERK inhibitors include:
-
On-target toxicities: The ERK pathway is also important in normal tissues, so on-target toxicities are possible.
-
Off-target toxicities: The kinase selectivity of the inhibitor should be thoroughly profiled to anticipate potential off-target effects.
-
Combination therapy considerations: When used in combination with other agents, the potential for overlapping toxicities should be carefully evaluated.[4]
During in vivo studies, it is crucial to monitor for signs of toxicity such as weight loss, changes in behavior, and any abnormalities in organ histology at the end of the study.
Conclusion
The development of potent and selective ERK inhibitors holds significant promise for the treatment of various cancers. The protocols and data presented here, based on existing literature for representative ERK inhibitors, provide a framework for the preclinical in vivo evaluation of new chemical entities like "this compound". Careful experimental design, including the selection of appropriate animal models and the assessment of pharmacodynamic markers, is essential for advancing these promising therapeutic agents toward clinical application.
References
ERK-IN-4: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERK-IN-4 is a cell-permeable inhibitor of Extracellular signal-regulated kinases (ERK), which are key components of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[2] Dysregulation of the ERK pathway is a common feature in many cancers, making it a significant target for therapeutic development.[3] this compound serves as a valuable tool for studying the biological functions of the ERK signaling cascade and for investigating the potential of ERK inhibition in disease models. These application notes provide a summary of available data and general protocols for the effective use of this compound in a research setting.
Mechanism of Action
The MAPK/ERK pathway is a cascade of proteins that relays signals from cell surface receptors to the DNA in the nucleus.[2] This pathway typically involves the sequential activation of RAS, RAF, MEK, and finally ERK (ERK1 and ERK2). Activated ERK phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, leading to changes in gene expression and cellular function. ERK inhibitors like this compound are designed to block the kinase activity of ERK, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade. This can lead to outcomes such as the suppression of cell proliferation.[1]
Data Presentation
Solubility and Storage
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | 15 mg/mL (45.62 mM)[1] | -20°C or -80°C in aliquots |
Working Concentrations and Biological Activity
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed. Researchers should perform dose-response experiments to determine the ideal concentration for their system.
| Application | Cell Lines | Concentration Range | Duration | Observed Effect |
| Antiproliferation | HeLa, A549, SUM-159 | 10 µM - 150 µM[1] | 10 days | Complete inhibition of cell proliferation[1] |
Note: For short-term signaling studies (e.g., 1-24 hours) aimed at inhibiting ERK phosphorylation, a lower concentration range is likely to be effective. It is recommended to start with concentrations in the low micromolar range and titrate accordingly.
Experimental Protocols
Preparation of Stock and Working Solutions
1. Stock Solution Preparation (10 mM in DMSO):
-
This compound is readily soluble in DMSO.[1]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 328.81 g/mol , assuming this is the correct molecular weight as it is not explicitly stated in the search results), add 30.4 µL of DMSO.
-
Vortex briefly to ensure complete dissolution. Sonication may be recommended.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation of the compound, it is advisable to first make an intermediate dilution of the stock solution in cell culture medium (e.g., 1:100 to get a 100 µM solution) and then perform further dilutions.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control, and is typically kept below 0.5% to minimize solvent toxicity.
Protocol 1: Inhibition of ERK Phosphorylation (Western Blot Analysis)
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in response to a stimulus (e.g., growth factors).
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
6-well plates
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-16 hours. This step reduces basal levels of ERK phosphorylation.
-
Inhibitor Treatment: Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) in serum-free medium. Also, prepare a vehicle control (DMSO only). Remove the serum-free medium from the cells and add the inhibitor-containing medium or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., 100 ng/mL EGF) to the wells for a short period (e.g., 5-15 minutes) before cell lysis.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane, separate by electrophoresis, and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK and compare the inhibitor-treated samples to the vehicle control.
Protocol 2: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the long-term effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range of 10 µM to 150 µM can be used as a starting point for long-term assays.[1] Add the diluted inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours, or up to 10 days, changing the medium with fresh inhibitor as needed).
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, and read the luminescence.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: The canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for assessing the activity of this compound.
Caption: The logical relationship of this compound's mechanism of action.
References
Application Notes and Protocols for ERK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERK-IN-4 is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The ERK/MAPK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival. Its dysregulation is implicated in a variety of diseases, particularly cancer, making ERK an attractive target for therapeutic intervention. These application notes provide detailed protocols for the dissolution and application of this compound for both in vitro and in vivo experiments, ensuring reproducible and reliable results.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Weight | 328.81 g/mol | [1] |
| Formula | C₁₄H₁₇ClN₂O₃S | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Solubility of this compound
| Solvent | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (45.62 mM) | Sonication is recommended to aid dissolution. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (6.08 mM) | Prepare fresh and use immediately. Sonication is recommended. | [1] |
Signaling Pathway
The ERK/MAPK signaling pathway is a crucial cascade that relays extracellular signals to intracellular targets, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small G protein Ras. Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K). Finally, MEK1/2 phosphorylates and activates ERK1/2 (MAPK), which can then translocate to the nucleus to regulate transcription factors or act on cytoplasmic substrates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 45.62 mM).
-
Mix: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.[2]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol details the preparation of an this compound formulation suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare this compound in DMSO: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1. The final formulation will contain 10% DMSO.
-
Mixing Order: In a sterile tube, add the following components in the specified order, ensuring the solution is clear after each addition: a. Add 40% (by final volume) of PEG300. b. Add the appropriate volume of the this compound DMSO stock to achieve the desired final concentration (e.g., 2 mg/mL). The volume of DMSO should be 10% of the final volume. c. Vortex thoroughly until the solution is homogenous. d. Add 5% (by final volume) of Tween 80. e. Vortex again until the solution is clear. f. Add 45% (by final volume) of sterile saline.
-
Final Mixing: Vortex the final solution thoroughly. Sonication can be used to ensure complete dissolution.[1]
-
Administration: This formulation should be prepared fresh daily and administered immediately. Ensure the solution is well-mixed before each administration.
Protocol 3: Western Blot for Phosphorylated ERK (p-ERK) Detection
This protocol provides a general method to assess the inhibitory activity of this compound by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with this compound or vehicle control, wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[7] The ratio of p-ERK to total ERK can then be calculated.[6]
References
Application Notes and Protocols: ERK-IN-4 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERK-IN-4 is a potent and cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. As a valuable tool in cancer research and drug development, understanding the stability and proper handling of this compound is paramount to ensure experimental reproducibility and the integrity of research findings. These application notes provide detailed information on the stability, storage, and handling of this compound, along with a generalized protocol for assessing its stability under various experimental conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 15 mg/mL (45.62 mM) | Sonication is recommended to aid dissolution. |
Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell membrane, which triggers a sequential phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Once activated, ERK can translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression involved in cell growth and division.
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, sonicate the solution for short intervals in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: General Method for Assessing Small Molecule Inhibitor Stability using HPLC
Objective: To provide a framework for evaluating the stability of this compound under various stress conditions (e.g., temperature, pH, light).
Principle: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method to quantify the amount of an intact compound over time. By subjecting the compound to stress conditions and analyzing samples at different time points, the degradation rate can be determined.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)
-
Incubators or water baths for temperature stress
-
pH meter and buffers for pH stress
-
Photostability chamber for light stress
Procedure:
-
Method Development:
-
Develop an HPLC method capable of separating this compound from potential degradation products. This involves optimizing the mobile phase composition, flow rate, column temperature, and detection wavelength.
-
Establish a calibration curve using a series of known concentrations of a freshly prepared this compound standard to ensure linearity and accuracy of quantification.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound at a known concentration in the desired matrix (e.g., cell culture medium, phosphate-buffered saline, or organic solvent).
-
Divide the solution into multiple aliquots for each stress condition and time point.
-
-
Stress Conditions:
-
Temperature Stability: Incubate aliquots at various temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
-
pH Stability: Adjust the pH of the solutions to different levels (e.g., acidic, neutral, basic) using appropriate buffers and incubate at a constant temperature.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., from -80°C to room temperature).
-
Light Stability (Photostability): Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping control samples in the dark.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each stress condition.
-
Immediately analyze the samples by the developed HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining this compound relative to the initial time point (T=0).
-
Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
-
Caption: General workflow for assessing the stability of a small molecule inhibitor.
Conclusion
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring the validity of experimental results. Adherence to the recommended storage conditions will maximize the shelf life of the compound. For experiments requiring specific buffer conditions or prolonged incubation times, it is advisable to perform a stability assessment using a robust analytical method such as HPLC to confirm the compound's integrity throughout the experiment. The protocols and information provided in these application notes serve as a comprehensive guide for the effective use of this compound in research.
Application Notes and Protocols for ERK-IN-4 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are critical serine/threonine kinases that function as terminal nodes of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK signaling pathway is a hallmark of many human cancers, making ERK1 and ERK2 attractive therapeutic targets. ERK-IN-4 is a cell-permeable small molecule inhibitor of ERK with demonstrated antiproliferative effects, making it a valuable tool for studying the biological roles of ERK signaling and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to characterize its inhibitory properties.
Product Information
| Property | Value | Reference |
| Compound Name | This compound | |
| Target(s) | ERK1, ERK2 | |
| CAS Number | 1049738-54-6 | |
| Molecular Formula | C₁₄H₁₇ClN₂O₃S | |
| Molecular Weight | 328.81 | |
| Solubility | DMSO: 15 mg/mL (45.62 mM) | [1] |
Quantitative Data
A critical aspect of characterizing any kinase inhibitor is to determine its potency and selectivity. The following table summarizes the available quantitative data for this compound.
| Assay Type | Target | Potency (Kd) | Cell Lines | Effective Concentration (Antiproliferative) | Reference |
| Biochemical | ERK2 | 5 µM | N/A | N/A | |
| Cell-Based | N/A | N/A | HeLa, A549, SUM-159 | 10 µM - 150 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for IC₅₀ Determination
This protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ERK1 and ERK2 enzymes.
Materials:
-
Recombinant human ERK1 and ERK2 (active)
-
Myelin Basic Protein (MBP) or other suitable ERK substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in kinase assay buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing recombinant ERK1 or ERK2 and MBP in kinase assay buffer. The final enzyme and substrate concentrations should be optimized based on the manufacturer's recommendations and preliminary experiments.
-
Incubate at room temperature for 10 minutes.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the respective ERK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Western Blot Assay for Inhibition of ERK Phosphorylation
This protocol details a method to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Human cancer cell line with an active MAPK pathway (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal levels of phosphorylated ERK (p-ERK).
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Re-probing:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment.
-
Normalize the data to the stimulated vehicle-treated control.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in Western blot | Insufficient blocking or washing; primary/secondary antibody concentration too high. | Increase blocking time to 2 hours; increase the number and duration of washes; optimize antibody dilutions. |
| No or weak p-ERK signal | Ineffective stimulation; inhibitor concentration too high; antibody issue. | Confirm the activity of the growth factor; use a lower concentration range of this compound; check the primary antibody's recommended dilution and functionality. |
| Inconsistent results in biochemical assay | Inaccurate pipetting; enzyme instability; inhibitor precipitation. | Use calibrated pipettes; keep the enzyme on ice and use it promptly; ensure this compound is fully dissolved in the assay buffer. |
| High variability between replicates | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This compound is a valuable chemical probe for investigating the roles of the ERK signaling pathway. The protocols provided herein offer a framework for researchers to determine the biochemical and cellular potency of this compound. Accurate determination of IC₅₀ values and understanding the inhibitor's selectivity are crucial for the interpretation of experimental results and for advancing the development of novel therapeutics targeting the ERK pathway.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents.
References
Application Notes and Protocols for ERK-IN-4 in Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and motility.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as KRAS and BRAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[3][4] The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this cascade, making them compelling targets for therapeutic intervention.[5]
ERK-IN-4 is a potent and selective, ATP-competitive small molecule inhibitor of ERK1 and ERK2. By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation of downstream substrates, effectively abrogating the pro-proliferative signals of the MAPK pathway. These application notes provide a comprehensive overview of the use of this compound for studying cancer cell proliferation, including its mechanism of action, protocols for key experimental assays, and representative data.
Mechanism of Action
This compound targets the final kinases in the canonical MAPK signaling cascade. In cancer cells with activating mutations upstream (e.g., KRAS or BRAF), the pathway is constitutively active, leading to persistent ERK signaling and uncontrolled proliferation.[6] this compound inhibits the kinase activity of both ERK1 and ERK2, thereby blocking the phosphorylation of downstream targets such as RSK, which in turn prevents the activation of transcription factors involved in cell cycle progression and survival.[5][6] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in sensitive cancer cell lines.[7]
Diagram of the ERK Signaling Pathway and Inhibition by this compound
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation
The anti-proliferative activity of this compound can be quantified across various cancer cell lines. The following tables summarize representative quantitative data for a hypothetical ERK inhibitor, this compound, demonstrating its effects on cell viability and ERK signaling.
Table 1: Dose-Dependent Inhibition of Cell Viability by this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) for Cell Viability |
| A375 | Malignant Melanoma | BRAF V600E | 85 |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 110 |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 250 |
| PANC-1 | Pancreatic Carcinoma | KRAS G12D | 480 |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 320 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 550 |
Data are representative and compiled from various studies on ERK inhibitors.[3][5]
Table 2: Effect of this compound on ERK Pathway Phosphorylation
| Cell Line | Treatment (1 µM this compound, 24h) | p-ERK1/2 (Thr202/Tyr204) (% of Control) | p-RSK (Ser380) (% of Control) |
| A375 | This compound | 12 | 8 |
| HCT-116 | This compound | 18 | 15 |
| PANC-1 | This compound | 25 | 22 |
Data are representative and based on typical results from Western blot analysis.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Diagram of the Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for ERK Pathway Inhibition
This protocol is for detecting changes in the phosphorylation status of ERK and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare samples by mixing with Laemmli buffer and boiling. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or total ERK).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Conclusion
This compound is a valuable tool for investigating the role of the ERK signaling pathway in cancer cell proliferation. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies. By employing these methods, scientists can gain critical insights into the therapeutic potential of targeting the ERK pathway in various cancer contexts.
References
- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Combining ERK-IN-4 with Other Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a frequent driver of oncogenesis, making it a prime target for cancer therapy.[1] While inhibitors targeting components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[2][3]
ERK-IN-4 is a potent and selective inhibitor of ERK1/2, the terminal kinases in the MAPK cascade. Targeting ERK directly offers a strategy to overcome resistance to upstream inhibitors.[4] Preclinical studies have demonstrated that combining ERK inhibitors with other targeted therapies can lead to synergistic anti-tumor effects and overcome or delay the onset of resistance.[2][4]
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of this compound with other signaling pathway inhibitors, including MEK, BRAF, and PI3K inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of ERK Inhibitor Combinations in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentrations (IC50) and synergy scores for ERK inhibitors when combined with MEK or BRAF inhibitors in various cancer cell lines. A Combination Index (CI) less than 1, or a Loewe synergy score greater than 1, indicates a synergistic interaction between the two inhibitors.
| Cell Line | Cancer Type | Combination | Inhibitor | IC50 (nM) | Synergy Score (Loewe) | Combination Index (CI) | Reference |
| A549 | Non-Small Cell Lung Cancer (KRAS Mutant) | ERK Inhibitor (AZD0364) + MEK Inhibitor (Selumetinib) | AZD0364 | ~30 | >10 | <1 | [5] |
| Selumetinib | ~30 | [5] | |||||
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS Mutant) | ERK Inhibitor (AZD0364) + MEK Inhibitor (Selumetinib) | AZD0364 | ~100 | >5 | <1 | [5] |
| Selumetinib | ~10 | [5] | |||||
| 451LU | Melanoma (BRAF V600E) | ERK Inhibitor (GDC0994) + BRAF Inhibitor (PLX4032) | GDC0994 | ~500 | Synergistic | <1 | [6] |
| PLX4032 | ~200 | [6] | |||||
| Mel1617 | Melanoma (BRAF V600E) | ERK Inhibitor (GDC0994) + BRAF Inhibitor (PLX4032) | GDC0994 | ~1000 | Synergistic | <1 | [6] |
| PLX4032 | ~500 | [6] | |||||
| A375 | Melanoma (BRAF V600E) | ERK Inhibitor (GDC0994) + BRAF Inhibitor (PLX4032) | GDC0994 | ~200 | Synergistic | <1 | [6] |
| PLX4032 | ~100 | [6] |
Table 2: In Vivo Efficacy of ERK Inhibitor Combinations in Xenograft Models
This table presents data from in vivo studies, demonstrating the enhanced anti-tumor activity of ERK inhibitor combinations in animal models.
| Xenograft Model | Cancer Type | Combination Therapy | Dosing | Outcome | Reference |
| A549 | Non-Small Cell Lung Cancer (KRAS Mutant) | ERK Inhibitor (GDC-0994) + MEK Inhibitor (Cobimetinib) | GDC-0994: 60 mg/kg, PO, QD; Cobimetinib: 5 mg/kg, PO, QD | Significantly greater tumor growth inhibition compared to single agents. | [7][8] |
| NCI-H2122 | Non-Small Cell Lung Cancer (KRAS Mutant) | ERK Inhibitor (GDC-0994) + MEK Inhibitor (Cobimetinib) | GDC-0994: 60 mg/kg, PO, QD; Cobimetinib: 5 mg/kg, PO, QD | Significantly greater tumor growth inhibition compared to single agents. | [8] |
| HT-29 | Colorectal Cancer (BRAF V600E) | MEK Inhibitor (PD184352) + Microtubule-destabilizing agent (Vinorelbine) | PD184352: 100 mg/kg, PO, BID; Vinorelbine: 10 mg/kg, i.v., weekly | Almost complete tumor growth suppression. | [9] |
| HT1080 | Fibrosarcoma (NRAS Mutant) | MEK Inhibitor (PD184352) + Microtubule-destabilizing agent (TZT-1027) | PD184352: 100 mg/kg, PO, BID; TZT-1027: 10 mg/kg, i.v., weekly | Complete tumor regression. | [9] |
| MiaPaCa-2 | Pancreatic Cancer (KRAS Mutant) | ERK Inhibitor (LY3214996) + SHP2 Inhibitor (RMC-4550) | LY3214996: 3 mg/kg, PO, QD; RMC-4550: 10 mg/kg, PO, QD | Significantly stronger tumor volume reduction compared to monotherapies. | [10] |
Signaling Pathways and Experimental Workflows
Caption: Simplified MAPK and PI3K signaling pathways with inhibitor targets.
Caption: General workflow for in vitro and in vivo combination studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol details the measurement of cell viability to determine the IC50 values of single agents and to assess the synergistic effects of drug combinations.
Materials:
-
Cancer cell line of interest (e.g., A549, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and other inhibitors (e.g., MEK inhibitor, BRAF inhibitor)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation:
-
Single Agent IC50 Determination: Prepare serial dilutions of each inhibitor in complete medium.
-
Combination Synergy: Prepare a matrix of drug concentrations. This can be a fixed ratio based on the individual IC50 values or a checkerboard layout with varying concentrations of both drugs.
-
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the effect of this compound, alone and in combination, on the phosphorylation status of key signaling proteins.
Materials:
-
6-well plates
-
Treated cell lysates (from a separate experiment with similar drug concentrations and time points as the viability assay)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between different treatment groups.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound and other inhibitors formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, other inhibitor alone, combination).
-
Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (Length x Width²)/2) two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Analysis (Optional): At specific time points after the last dose, a subset of tumors can be harvested to analyze target modulation by Western blot as described in Protocol 2.
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.[7][8]
Conclusion
The combination of this compound with inhibitors of other key signaling pathways, such as MEK, BRAF, and PI3K, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols provided herein offer a framework for researchers to systematically evaluate these combinations in both in vitro and in vivo settings. Careful experimental design and data analysis are crucial for identifying synergistic interactions and advancing the development of more effective cancer therapies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma [mdpi.com]
- 3. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The Anti-Proliferative Effect of PI3K/mTOR and ERK Inhibition in Monolayer and Three-Dimensional Ovarian Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for ERK-IN-4 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway, often driven by mutations in upstream components like RAS and RAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] ERK inhibitors, such as the hypothetical ERK-IN-4, are designed to block the final step in this cascade, preventing the phosphorylation of downstream targets and thereby inhibiting tumor growth.[4] This document provides detailed application notes and protocols for the preclinical evaluation of ERK inhibitors, using "this compound" as a representative agent, in xenograft models.
Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of ERK1 and ERK2.[5] By binding to the ATP-binding pocket of ERK1/2, it prevents the phosphorylation of numerous downstream substrates, including transcription factors that are critical for cell cycle progression and survival.[4] This targeted inhibition is designed to overcome resistance mechanisms that can arise from therapies targeting upstream molecules like RAF and MEK.[4]
Signaling Pathway
The MAPK/ERK signaling pathway is a multi-tiered kinase cascade that relays extracellular signals to the cell nucleus.[1] The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of the small GTPase RAS, which in turn activates a cascade of serine/threonine kinases: RAF, followed by MEK (MAPKK), and finally ERK (MAPK).[1][3] Activated ERK then translocates to the nucleus to phosphorylate and regulate a variety of transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.[2]
Data Presentation: Efficacy of ERK Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of various ERK and MEK inhibitors in different cancer xenograft models. This data provides a reference for expected outcomes when testing a novel ERK inhibitor like this compound.
Table 1: Single Agent Efficacy of ERK/MEK Inhibitors
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| BVD-523 (ulixertinib) | Melanoma | A375 (BRAFV600E) | 50 mg/kg, PO, BID | Dose-dependent growth inhibition and tumor regression | [6] |
| LY3214996 | Colorectal Cancer | KRAS-mutant PDX | 7.5 mg/kg, PO, QD | Significant tumor growth inhibition | [4] |
| SCH772984 | Pancreatic Cancer | MiaPaCa-2 (KRASG12C) | 50 mg/kg, IP, BID, 14 days | 36% tumor regression | [7] |
| CI-1040 (PD184352) | Colon Carcinoma | Human & Mouse | Not Specified | Up to 80% TGI | [8] |
PO: Per os (by mouth), IP: Intraperitoneal, BID: Twice daily, QD: Once daily
Table 2: Combination Therapy Efficacy
| Inhibitor Combination | Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| BVD-523 + Dabrafenib (BRAF inhibitor) | Melanoma | A375 (BRAFV600E) | BVD-523: 25 mg/kg, PO, BID; Dabrafenib: 10 mg/kg, PO, QD | Synergistic antiproliferative effects and superior overall survival | [6] |
| LY3214996 + Pan-RAF inhibitor | Colorectal Cancer | KRAS-mutant | Not Specified | Synergistic combination benefit | [4] |
| SCH772984 + VS-5584 (PI3K/mTOR inhibitor) | Pancreatic Cancer | PDAC model | SCH772984: 25 mg/kg, IP, QD; VS-5584: 25 mg/kg, PO, QD | 80% tumor inhibition (superior to single agents) | [9] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Workflow
The following diagram outlines the typical workflow for establishing and utilizing a cell line-derived xenograft model to evaluate the efficacy of an ERK inhibitor.
Detailed Protocol for a Xenograft Efficacy Study
This protocol provides a detailed methodology for conducting an in vivo xenograft study to assess the anti-tumor activity of this compound.
1. Materials and Reagents
-
Human cancer cell line with a known MAPK pathway mutation (e.g., A375 for BRAF V600E, MiaPaCa-2 for KRAS G12C).
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old).[10]
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional, can improve tumor take rate).
-
This compound compound.
-
Vehicle for this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[7]
-
Sterile syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
2. Animal Husbandry
-
House mice in a specific pathogen-free (SPF) facility.
-
Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Cell Preparation and Implantation
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 106 cells per 100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11]
4. Tumor Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
5. Drug Preparation and Administration
-
Prepare the this compound formulation in the appropriate vehicle on each day of dosing.
-
Administer this compound to the treatment group via the determined route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., once or twice daily).
-
Administer an equal volume of the vehicle to the control group.
6. Efficacy Evaluation
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be defined by a specific tumor volume, a predetermined number of treatment days, or signs of morbidity.
7. Pharmacodynamic Analysis
-
At the end of the study, or at specific time points after the final dose, euthanize the mice.
-
Excise the tumors and collect blood samples.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis of p-ERK and other downstream markers (e.g., p-RSK) to confirm target engagement.
-
Another portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
8. Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze the statistical significance of the differences between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot Kaplan-Meier survival curves if survival is an endpoint.[6]
Conclusion
The preclinical evaluation of ERK inhibitors in xenograft models is a critical step in the drug development process. The protocols and data presented here provide a framework for designing and executing robust in vivo studies to assess the efficacy of novel compounds like this compound. Careful attention to experimental design, execution, and data analysis will yield valuable insights into the therapeutic potential of targeting the ERK pathway in cancer.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bosterbio.com [bosterbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ERK-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ERK-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use anhydrous DMSO to prevent the introduction of water, which can affect the stability of the compound in solution.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 15 mg/mL, which is equivalent to 45.62 mM.[1] To facilitate dissolution, sonication is recommended.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assay. What is causing this and how can I prevent it?
A3: Precipitation upon dilution of a concentrated DMSO stock into aqueous buffers or cell culture media is a common issue for poorly soluble compounds like this compound.[2] This occurs due to the sharp decrease in solvent polarity, causing the compound to fall out of solution. To prevent this, consider the following:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% and preferably below 0.1%, as higher concentrations can be toxic to cells and may affect experimental results.[3][4][5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing During Dilution: Add the DMSO stock solution drop-wise to the aqueous medium while vortexing or stirring to promote rapid mixing.
-
Use of Co-solvents: For particularly challenging situations, a co-solvent system may be necessary, though this needs to be optimized for your specific cell line and assay.
Q4: Can DMSO affect the ERK signaling pathway in my experiments?
A4: Yes, DMSO can have direct effects on cellular signaling pathways, including the MAPK/ERK pathway.[3][6][7] The effects can be complex and cell-type dependent. Therefore, it is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your experimental samples to distinguish the effects of the inhibitor from the effects of the solvent.[3]
Q5: How should I store my this compound stock solution?
A5: Prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term stability.[3]
Troubleshooting Guide
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using the correct volume of DMSO to achieve a concentration at or below the known solubility limit (15 mg/mL).[1]
-
Vortex the solution for several minutes.
-
If undissolved particles remain, sonicate the vial in an ultrasonic bath for 5-15 minutes.[1]
-
Gentle warming to 37°C for a short period may also aid dissolution.
-
Issue 2: Precipitate forms in the stock solution during storage.
-
Possible Cause: The stock solution is supersaturated, or it was not stored properly.
-
Solution:
-
Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate.
-
If the problem persists, consider preparing a new stock solution at a slightly lower concentration.
-
Ensure the stock solution is stored in tightly sealed vials to prevent absorption of moisture from the air.
-
Issue 3: Inconsistent results in in vitro or in vivo experiments.
-
Possible Cause: Precipitation of this compound in the final experimental medium, leading to a lower effective concentration.
-
Solution:
-
Visually inspect your final working solutions for any signs of precipitation before adding them to cells or animals.
-
Prepare fresh dilutions for each experiment. Do not store diluted aqueous solutions of this compound.
-
For in vivo studies, consider using a formulation with co-solvents to improve solubility and bioavailability. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve this compound at 2 mg/mL.[1]
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 15 | 45.62 | Sonication is recommended. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 6.08 | For in vivo use. Sonication is recommended. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 328.81)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.288 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the tube vigorously for 2-3 minutes.
-
If any solid particles remain, sonicate the tube for 10-15 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Dispense 10 mL of pre-warmed cell culture medium into a sterile 15 mL conical tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution drop-by-drop to ensure rapid and even dispersion.
-
Continue to mix for an additional 10-15 seconds.
-
Use this working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Visualizations
Caption: Simplified diagram of the ERK signaling pathway showing the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. This compound | ERK | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK is involved in the differentiation and function of dimethyl sulfoxide-induced HL-60 neutrophil-like cells, which mimic inflammatory neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hypothetical ERK Inhibitor (HEI-1)
Disclaimer: No specific public information is available for a compound designated "ERK-IN-4." The following technical support guide has been created for a hypothetical ERK inhibitor, herein named HEI-1 , to serve as an educational resource for researchers, scientists, and drug development professionals. The data, protocols, and troubleshooting scenarios are illustrative and based on general knowledge of kinase inhibitors and the ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HEI-1?
A1: HEI-1 is a potent, ATP-competitive inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). By binding to the ATP pocket of these kinases, it prevents their catalytic activity, thereby blocking the phosphorylation of downstream substrates. This leads to the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival.[1]
Q2: What is the expected on-target phenotype in cancer cell lines with activating RAS or BRAF mutations?
A2: In cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, effective inhibition of ERK1/2 by HEI-1 is expected to lead to a cytostatic G1 cell cycle arrest and, in some cases, induce apoptosis.[1] This is due to the central role of ERK signaling in promoting cell cycle progression and survival in these contexts.
Q3: What are the potential off-target effects of HEI-1?
A3: While designed to be selective for ERK1/2, HEI-1, like many kinase inhibitors, may exhibit off-target activity due to the conserved nature of the ATP-binding site across the human kinome.[2] Potential off-target effects could include the inhibition of other kinases, which may lead to unexpected cellular phenotypes or toxicity. A common off-target for kinase inhibitors are Cyclin-Dependent Kinases (CDKs), which could result in a G2 cell cycle arrest instead of the expected G1 arrest.[3][4] It is crucial to perform comprehensive selectivity profiling to understand the off-target landscape of HEI-1.[5]
Q4: Can off-target effects of HEI-1 be beneficial?
A4: In some instances, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[2] For example, if HEI-1 also inhibits other pro-survival kinases, it might result in a more potent anti-cancer effect. However, off-target effects are more commonly associated with adverse effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| 1. Lack of Efficacy in Cell-Based Assays | - Inhibitor Instability or Degradation: The compound may be unstable in your specific cell culture medium. - Poor Cell Permeability: HEI-1 may not be efficiently entering the cells. - High ATP Concentration in Cells: Intracellular ATP levels can outcompete the inhibitor at the target site.[6] - Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. | 1. Confirm Compound Integrity: Use freshly prepared solutions. Verify the compound's stability in your experimental conditions. 2. Assess Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that HEI-1 is binding to ERK1/2 in intact cells.[7] 3. Increase Concentration: Perform a dose-response curve over a wider concentration range. 4. Use a Different Cell Line: Test HEI-1 in a panel of cell lines with known sensitivity to ERK pathway inhibition. |
| 2. Unexpected Cellular Phenotype (e.g., G2 arrest instead of G1) | - Off-Target Kinase Inhibition: HEI-1 may be inhibiting other kinases, such as CDKs, which play a role in different phases of the cell cycle.[3][4] - Activation of Compensatory Pathways: Inhibition of the ERK pathway can sometimes lead to the activation of parallel signaling pathways.[8] | 1. Perform Kinome Profiling: Screen HEI-1 against a broad panel of kinases to identify potential off-targets.[5] 2. Use an Orthogonal Approach: Validate the on-target phenotype using a structurally unrelated ERK inhibitor or siRNA/CRISPR-mediated knockdown of ERK1/2.[2] 3. Analyze Pathway Crosstalk: Use phosphoproteomics or Western blotting to investigate the activation state of other key signaling pathways (e.g., PI3K/AKT).[5] |
| 3. High Levels of Cytotoxicity at Low Concentrations | - Potent Off-Target Effects: The inhibitor may be targeting kinases that are essential for cell survival.[5] - On-Target Toxicity: In some cell lines, complete inhibition of the ERK pathway can be highly toxic. | 1. Titrate Inhibitor Concentration: Determine the lowest effective concentration that inhibits p-ERK without causing excessive cell death.[5] 2. Perform Rescue Experiments: If possible, use a drug-resistant mutant of ERK1/2 to see if the toxicity can be rescued. This would suggest on-target toxicity.[5] 3. Evaluate Apoptosis Markers: Use assays for caspase activation or Annexin V staining to confirm if the cytotoxicity is due to apoptosis. |
| 4. In Vitro Kinase Assay Shows No Inhibition | - Incorrect Assay Conditions: The ATP concentration in the assay may be too high, or the buffer conditions may not be optimal.[9] - Inactive Recombinant Kinase: The purified ERK1/2 enzyme may be inactive. - Inhibitor Precipitation: HEI-1 may have poor solubility in the kinase assay buffer. | 1. Vary ATP Concentration: Perform the assay at a lower ATP concentration (ideally at the Km for ATP of the kinase).[9] 2. Validate Kinase Activity: Run a positive control with a known ERK inhibitor to ensure the enzyme is active. 3. Check Compound Solubility: Visually inspect for precipitation and consider using a different solvent or adding a small amount of a solubilizing agent like DMSO. |
Data Presentation: Hypothetical Kinase Selectivity Profile of HEI-1
The following table represents a hypothetical kinase selectivity profile for HEI-1, as might be determined by a broad kinase panel screen. Lower IC50 values indicate higher potency.
| Kinase | Family | IC50 (nM) | Notes |
| ERK1 | MAPK | 5 | Primary On-Target |
| ERK2 | MAPK | 8 | Primary On-Target |
| JNK1 | MAPK | >10,000 | High selectivity over other MAPKs |
| p38α | MAPK | >10,000 | High selectivity over other MAPKs |
| CDK2 | CMGC | 150 | Potential Off-Target |
| CDK9 | CMGC | 2,500 | Moderate selectivity |
| ROCK1 | AGC | >5,000 | High selectivity |
| AKT1 | AGC | >10,000 | High selectivity |
| SRC | TK | >10,000 | High selectivity |
This data is for illustrative purposes only.
Experimental Protocols
In Vitro Kinase Assay for HEI-1 Potency Determination
This protocol describes a representative method for determining the IC50 value of HEI-1 against purified ERK2 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
HEI-1 (serial dilutions in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at a concentration equal to the Km for ERK2
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, recombinant ERK2, and MBP substrate.
-
Compound Plating: Add 1 µL of serially diluted HEI-1 or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate Kinase Reaction: Add 20 µL of the kinase reaction mix to each well.
-
Start Reaction: Add 20 µL of the ATP solution to each well to start the reaction. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Measure ATP Depletion:
-
Add 40 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 80 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each HEI-1 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of CDK4/6, CDK2, and ERK in G1-phase triggers differentiation commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ERK-IN-4 Cellular Toxicity Assessment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ERK-IN-4 in cellular toxicity and viability assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it is designed to target Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinases, preventing the phosphorylation of their downstream substrates.[1] This action blocks the signal transduction of the MAPK/ERK pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2][3]
Q2: What is the recommended solvent and how should this compound be stored?
A2: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] It is crucial to use high-purity, anhydrous DMSO.[4] To prepare the stock solution, carefully weigh the solid powder, add the calculated volume of DMSO, and ensure complete dissolution by vortexing or sonicating in a water bath.[4] For long-term stability, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and freeze-thaw cycles.[4]
Q3: What are the expected IC50 values for an ERK1/2 inhibitor like this compound?
A3: The half-maximal inhibitory concentration (IC50) can vary significantly based on the experimental conditions, such as the assay type (enzymatic vs. cellular) and the cell line used.[1] For ATP-competitive inhibitors, the concentration of ATP in the assay is also a critical factor.[1] The following table provides representative IC50 values for a potent ERK1/2 inhibitor, Erk2 IN-1, which can be used as an estimation.
| Assay Type | Target | Representative IC50 (nM) | Reference |
| Enzymatic Assay | ERK1 | ~3.0 | [1] |
| Enzymatic Assay | ERK2 | ~3.0 | [1] |
| Cellular Proliferation (A375 cells) | Anti-proliferative | ~4.9 | [1] |
| Cellular Proliferation (Colo205 cells) | Anti-proliferative | ~7.5 | [1] |
Q4: Can this compound exhibit off-target effects?
A4: While potent against ERK1/2, kinase inhibitors may exhibit off-target effects, particularly at higher concentrations.[1] This can lead to cellular phenotypes, including toxicity, that are not directly related to ERK inhibition.[1] It is important to perform dose-response studies and include appropriate controls to distinguish between on-target and potential off-target effects.
Visualizations: Pathways and Workflows
Caption: Simplified MAPK/ERK signaling cascade showing the inhibitory action of this compound.
Troubleshooting Guide
Issue 1: My compound precipitates when added to the cell culture medium.
-
Possible Cause: Poor aqueous solubility is a common issue with small molecule inhibitors.[5] The final concentration of DMSO in the assay may be too low to maintain solubility, or the buffer components may be incompatible.[4]
-
Solution:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, but sufficient to keep the compound dissolved.[4] Always include a vehicle control with the same final DMSO concentration.
-
Optimize Dilution: Prepare intermediate dilutions of your DMSO stock in culture medium. Add the compound to the medium with gentle vortexing to aid dissolution.
-
Buffer Screening: If solubility issues persist, you can screen a series of biologically compatible buffers with varying pH values (e.g., 5.0, 7.4) to find optimal conditions, if your experimental system allows.[4]
-
Warming: Gentle warming to 37°C may help, but first verify the temperature stability of this compound.[4]
-
Issue 2: I am seeing inconsistent IC50 values between experiments.
-
Possible Cause: Variability in cellular assays can arise from multiple sources, including cell health, seeding density, and inhibitor stability.
-
Solution:
-
Standardize Cell Culture: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Do not use over-confluent cells.[6]
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the treatment period.
-
Fresh Compound Dilutions: Always prepare fresh working dilutions of this compound for each experiment from a frozen stock.[1] This minimizes degradation.
-
Incubation Time: Ensure incubation times are consistent across all experiments. A typical duration for cytotoxicity assays is 24, 48, or 72 hours.[7]
-
Issue 3: I observe high background or no signal in my Western Blot for phospho-ERK (p-ERK).
-
Possible Cause: This is often related to suboptimal antibody concentrations, insufficient blocking, or the presence of endogenous phosphatases.
-
Solution:
-
Antibody Titration: Titrate your primary (anti-p-ERK) and secondary antibodies to find the optimal concentration that yields a strong signal with minimal background.[1]
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking buffers include 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST.[1]
-
Include Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of ERK, which would lead to a loss of the p-ERK signal.[1]
-
Positive Control: Include a positive control, such as cells stimulated with a known ERK activator (e.g., EGF, PMA), to confirm that the antibody and detection system are working correctly.
-
Issue 4: The observed cellular toxicity is much higher than what I would expect from its ERK inhibition IC50.
-
Possible Cause: The cellular phenotype may be a result of off-target effects, especially at higher concentrations.[1] Alternatively, sustained hyperactivation or inhibition of the ERK pathway can paradoxically lead to cell death in some contexts.[8][9]
-
Solution:
-
Dose-Response Correlation: Correlate the dose-response curve for cytotoxicity with the dose-response for p-ERK inhibition in the same cell line. If toxicity occurs at concentrations much higher than those required to inhibit p-ERK, off-target effects are likely.
-
Use a Rescue Experiment: If possible, determine if the toxic effect can be "rescued" by activating a downstream component of the ERK pathway to confirm the on-target effect.
-
Test in Multiple Cell Lines: The role of ERK in promoting survival versus apoptosis can be cell-type dependent.[10] Testing the inhibitor in a panel of different cell lines can provide a broader understanding of its activity.[7]
-
Caption: A decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.[7]
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[7]
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate: Untreated cells (spontaneous LDH release), Vehicle control, and Culture Medium alone (background).[7]
-
Incubation: Incubate the plate for the desired treatment duration.
-
LDH Measurement: Carefully collect the supernatant from each well. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. abeomics.com [abeomics.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. ERK and cell death: cadmium toxicity, sustained ERK activation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE ESSENTIAL ROLE OF ERK IN 4-OXO-2-NONENAL MEDIATED CYTOTOXICITY IN SH-SY5Y HUMAN NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ERK-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results when using the ERK inhibitor, ERK-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK). While the specific compound "this compound" is described as a cell-permeable ERK inhibitor with antiproliferative effects, a closely related compound, ERK2-IN-4 , is a potent and selective inhibitor of ERK2 with a Ki of 0.006 μM[1]. It is crucial to verify the specific properties of the compound you are using from the supplier's datasheet. These inhibitors typically function by competing with ATP for binding to the kinase domain of ERK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the MAPK/ERK signaling pathway.
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. For inhibiting cell proliferation, concentrations in the range of 10 µM to 150 µM have been used for extended periods (e.g., 10 days)[2]. However, for shorter-term signaling studies, a lower concentration range is likely to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the known off-target effects of this compound?
Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. While specific off-target effects for this compound are not extensively documented in the public domain, researchers should be aware of the possibility of cross-reactivity with other kinases. It is advisable to consult the manufacturer's selectivity data if available and to use the lowest effective concentration to minimize off-target effects.
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO)[2]. For cell culture experiments, it is best to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C as recommended by the supplier. On the day of the experiment, a fresh working dilution should be prepared in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: No or weak inhibition of ERK phosphorylation (p-ERK) observed after this compound treatment.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting logic for weak p-ERK inhibition.
Detailed Steps & Solutions
| Potential Cause | Recommended Solution |
| Compound Integrity & Activity | |
| Degraded this compound | Use a fresh aliquot of the inhibitor. Ensure proper storage of stock solutions (aliquoted at -80°C) to prevent degradation from freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from nM to µM) to determine the IC50 for p-ERK inhibition in your cell line. |
| Compound Instability in Media | Some inhibitors can be unstable in culture media at 37°C. Consider reducing the incubation time or refreshing the media with the inhibitor for longer experiments[3]. |
| Experimental Protocol | |
| Insufficient Incubation Time | The inhibitor may require more time to exert its effect. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal incubation time. |
| High Serum Concentration | Growth factors in serum can strongly activate the ERK pathway, potentially masking the inhibitory effect. Serum-starve cells (e.g., in 0.5-1% FBS) for 4-16 hours before and during inhibitor treatment. |
| Cellular Factors | |
| Low Basal p-ERK Levels | In some cell lines, basal p-ERK levels are very low. To create a larger window for observing inhibition, stimulate the pathway with a growth factor (e.g., EGF, FGF) after inhibitor pre-treatment. |
| Cell Line Resistance | The cell line may have mutations in the MAPK pathway that confer resistance to ERK inhibition[4]. Consider using a positive control cell line known to be sensitive to ERK inhibitors. |
| Detection Method (Western Blot) | |
| Phosphatase Activity During Lysis | Ensure your lysis buffer is fresh and contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of ERK after cell harvesting[5][6]. |
| Antibody Issues | The primary antibody against p-ERK may not be optimal. Validate your antibody using a positive control (e.g., lysates from growth factor-stimulated cells) and a negative control (e.g., lysates from cells treated with a MEK inhibitor). Titrate the antibody to find the optimal dilution[7][8]. |
| Poor Protein Transfer | Verify efficient protein transfer from the gel to the membrane using Ponceau S staining[9]. |
Problem 2: Unexpected increase in cell proliferation or survival after this compound treatment.
While counterintuitive, some kinase inhibitors can cause a "paradoxical activation" of their target pathway or have other off-target effects that lead to unexpected pro-proliferative or pro-survival signals[10][11][12].
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Paradoxical Activation | Although not specifically documented for this compound, some kinase inhibitors can induce a conformational change in the target kinase that, in certain cellular contexts (e.g., specific RAS or RAF mutational status), leads to pathway activation rather than inhibition[13][14]. This is a known phenomenon for RAF inhibitors in BRAF wild-type cells and for some ERK5 inhibitors[11][15]. | 1. Verify p-ERK levels: Perform a Western blot for p-ERK at the same concentrations and time points where you observe increased proliferation. Paradoxical activation would be indicated by an increase, not a decrease, in p-ERK levels. 2. Test in different cell lines: Assess the effect of this compound in cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. BRAF-wild type, RAS-mutant vs. RAS-wild type). |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases or cellular proteins that are involved in negative regulation of cell growth. Inhibition of such a target could lead to a net pro-proliferative effect. | 1. Lower the concentration: Determine if the pro-proliferative effect is dose-dependent and only occurs at higher concentrations. Stick to the lowest effective concentration that inhibits p-ERK. 2. Use an orthogonal inhibitor: Compare the results with another structurally and mechanistically different ERK inhibitor. If both inhibitors cause the same effect, it is more likely to be an on-target phenomenon. |
| Cell Viability Assay Artifacts | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). For example, a compound might chemically reduce the tetrazolium salt, leading to a false-positive signal that appears as increased viability[16]. | 1. Run a cell-free control: Incubate this compound in cell culture medium without cells, then add the viability assay reagent to see if the compound itself causes a color change. 2. Use an alternative viability assay: Use a different method that relies on a distinct principle, such as measuring ATP levels (e.g., CellTiter-Glo) or quantifying DNA content (e.g., CyQUANT). |
| Cellular Stress Response | Sub-lethal concentrations of a drug can sometimes induce a stress response that increases cellular metabolic activity, which can be misinterpreted as increased viability by assays like MTT[16]. | 1. Measure proliferation directly: Use a method that directly counts cells or measures DNA synthesis (e.g., BrdU incorporation assay) to confirm if the cell number is actually increasing. |
Signaling Pathway Context for Paradoxical Activation
Caption: Canonical vs. potential paradoxical ERK activation.
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Compound | Target(s) | IC50 / Ki | Typical Cellular Concentration | Reference |
| ERK2-IN-4 | ERK2 | Ki: 0.006 µM | Not specified | [1] |
| This compound | ERK | Not specified | 10 - 150 µM (anti-proliferative) | [2] |
| SCH772984 | ERK1/2 | IC50: 4 nM (ERK1), 1 nM (ERK2) | 25 - 500 nM | [17][18] |
| Ulixertinib (BVD-523) | ERK1/2 | IC50: <1 nM | Varies by cell line | [18] |
Experimental Protocols
Protocol: Western Blot for p-ERK and Total ERK
This protocol provides a framework for assessing the effect of this compound on ERK phosphorylation.
Experimental Workflow
Caption: Workflow for p-ERK and Total ERK Western blotting.
Methodology
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve cells for 4-16 hours in a low-serum medium (e.g., 0.5% FBS).
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
(Optional) Stimulate cells with a known ERK activator (e.g., 100 ng/mL EGF for 15 minutes) to induce a strong p-ERK signal.
-
-
Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, incubate the lysate on ice for 20 minutes, and clarify by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
After imaging, strip the membrane using a commercial stripping buffer or a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK (e.g., mouse anti-ERK1/2) to normalize for protein loading.
-
Detect the signal as described above.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | ERK | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ERK-IN-4 Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ERK-IN-4 for long-term experimental studies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what is its mechanism of action?
-
What is a typical starting concentration for in vitro studies?
-
How should I prepare and store this compound for long-term use?
-
What are the common challenges in long-term studies with this compound?
-
-
Troubleshooting Guides
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In Vitro Studies: Poor Efficacy or Loss of Inhibition Over Time
-
In Vitro Studies: Cellular Toxicity
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In Vivo Studies: Lack of Efficacy
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In Vivo Studies: Toxicity and Adverse Effects
-
-
Experimental Protocols
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Protocol 1: Long-Term Cell Viability Assessment using Colony Formation Assay
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Protocol 2: Monitoring ERK Pathway Inhibition in Long-Term In Vitro Studies
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Protocol 3: General Protocol for a Repeated-Dose In Vivo Toxicity Study
-
-
Signaling Pathways and Workflows
-
ERK Signaling Pathway
-
Workflow for Optimizing Long-Term this compound Dosage
-
Troubleshooting Decision Tree for In Vitro Studies
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[2] Dysregulation of the MAPK/ERK pathway is a common driver of various cancers.[2] this compound exerts its effects by inhibiting the kinase activity of ERK1/2, thereby blocking downstream signaling and impeding processes like tumor cell growth.[1][2]
Q2: What is a typical starting concentration for in vitro studies?
A2: For initial short-term studies, a dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Based on available data for this compound, concentrations ranging from 10 µM to 150 µM have been shown to inhibit cell proliferation in various cell lines over a 10-day period.[1] For other ERK inhibitors, IC50 values can range from nanomolar to low micromolar concentrations. It is crucial to determine the optimal concentration for your experimental system empirically.
Q3: How should I prepare and store this compound for long-term use?
A3: For in vitro use, this compound can be dissolved in DMSO to create a stock solution.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture medium over extended periods should be considered. For long-term experiments, it is recommended to replace the medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to maintain a consistent concentration.
For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] The solubility in this vehicle is reported to be around 2 mg/mL.[3] It is crucial to ensure the solution is well-mixed and to prepare it fresh before each administration if stability is a concern.
Q4: What are the common challenges in long-term studies with this compound?
A4: The primary challenges in long-term studies with ERK inhibitors like this compound include:
-
Acquired Resistance: Cancer cells can develop resistance to ERK inhibitors over time through various mechanisms, such as on-target mutations in ERK1/2 or amplification of the ERK2 gene.[3]
-
Cellular Toxicity: Prolonged exposure to high concentrations of any inhibitor can lead to off-target effects and cellular toxicity, impacting the validity of the results.
-
Compound Stability: The chemical stability of the inhibitor in culture media or in vivo formulations over extended periods can affect its effective concentration.
-
In Vivo Toxicity: Chronic administration in animal models can lead to systemic toxicity, affecting animal welfare and the interpretation of efficacy data. Common adverse events observed with ERK inhibitors in clinical trials include rash, diarrhea, and fatigue.[4][5][6]
Troubleshooting Guides
In Vitro Studies: Poor Efficacy or Loss of Inhibition Over Time
| Observed Problem | Potential Cause | Recommended Solution |
| Initial high efficacy, but cell proliferation resumes after prolonged treatment. | Acquired resistance through genetic mutations (e.g., in ERK1/2) or gene amplification.[3] | - Perform Western blot to confirm reactivation of the ERK pathway (p-ERK, p-RSK).- Sequence ERK1/2 genes in resistant cells to check for mutations.- Consider combination therapy with other pathway inhibitors (e.g., MEK or PI3K/mTOR inhibitors) to overcome resistance.[3] |
| Inconsistent results in long-term experiments. | Degradation of this compound in the cell culture medium. | - Replace the culture medium with fresh this compound every 48-72 hours.- If possible, perform analytical tests (e.g., HPLC) to assess the concentration of the compound in the medium over time. |
| Sub-optimal inhibition of ERK signaling from the start. | Incorrect dosage, or the specific cell line is less sensitive. | - Perform a dose-response curve to determine the IC50 in your cell line.- Ensure the stock solution is correctly prepared and has not undergone multiple freeze-thaw cycles. |
In Vitro Studies: Cellular Toxicity
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death, even at concentrations that are expected to be cytostatic, not cytotoxic. | Off-target effects or excessive inhibition of a critical survival pathway. | - Lower the concentration of this compound to the lowest effective dose.- Perform a time-course experiment to determine the onset of toxicity.- Use a colony formation assay to assess long-term viability at different concentrations.[7][8] |
| Morphological changes in cells unrelated to the expected phenotype of ERK inhibition. | Solvent (e.g., DMSO) toxicity or off-target effects of this compound. | - Ensure the final concentration of the solvent in the culture medium is low and consistent across all conditions (including vehicle control).- Test a different ERK inhibitor with a distinct chemical structure to see if the same toxic effects are observed. |
In Vivo Studies: Lack of Efficacy
| Observed Problem | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition compared to the vehicle control group. | Sub-optimal dosage, poor bioavailability, or rapid metabolism of the compound. | - Conduct a dose-escalation study to find the maximum tolerated dose (MTD).[5][9]- Perform pharmacokinetic (PK) studies to determine the plasma and tumor concentrations of this compound over time.- Optimize the dosing schedule (e.g., once daily vs. twice daily) based on PK data. |
| Initial tumor regression followed by regrowth. | Development of in vivo resistance. | - At the end of the study, excise tumors and perform Western blot analysis to check for ERK pathway reactivation.- Consider intermittent dosing schedules, which may delay the onset of resistance. |
In Vivo Studies: Toxicity and Adverse Effects
| Observed Problem | Potential Cause | Recommended Solution |
| Significant weight loss, lethargy, or other signs of distress in the animals. | Systemic toxicity of this compound. | - Reduce the dosage and/or the frequency of administration.- Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia.- Conduct a formal repeated-dose toxicity study to identify target organs of toxicity.[10][11] |
| Skin rash or other localized adverse effects. | Common side effect of MAPK pathway inhibitors. | - Consult with a veterinarian for potential supportive care measures.- Document the severity and incidence of the rash as part of the toxicity assessment. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using Colony Formation Assay
This assay assesses the ability of single cells to survive and proliferate into colonies after long-term exposure to a compound.[7][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Destaining solution (e.g., 10% acetic acid)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells per well) in 6-well plates and allow them to adhere overnight. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days in a cell culture incubator. Replace the medium with fresh this compound every 2-3 days.
-
Fixation: After the incubation period, wash the wells twice with PBS and fix the colonies with the fixation solution for 15-20 minutes at room temperature.
-
Staining: Remove the fixation solution, and stain the colonies with crystal violet solution for 20-40 minutes at room temperature.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. For quantitative analysis, the stain can be dissolved using a destaining solution, and the absorbance can be measured on a plate reader.
Protocol 2: Monitoring ERK Pathway Inhibition in Long-Term In Vitro Studies
Materials:
-
Cells cultured with this compound for an extended period
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-RSK, anti-total-RSK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: At various time points during the long-term study, harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. This will indicate the extent of ERK pathway inhibition and can be used to detect any reactivation of the pathway over time.[13]
Protocol 3: General Protocol for a Repeated-Dose In Vivo Toxicity Study
This protocol provides a general framework for assessing the toxicity of this compound with repeated administration in a rodent model.[10][11]
Materials:
-
This compound
-
Appropriate vehicle for in vivo administration
-
Rodent model (e.g., mice or rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Equipment for monitoring animal health (e.g., balance)
Procedure:
-
Dose Selection: Based on preliminary dose-range finding studies, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be expected to produce some minimal toxicity, while the low dose should be a no-observed-adverse-effect-level (NOAEL).
-
Animal Groups: Assign a sufficient number of animals (e.g., 5-10 per sex per group) to each dose group.
-
Administration: Administer this compound or vehicle to the animals daily (or according to the desired schedule) for a specified duration (e.g., 14, 28, or 90 days). The route of administration should be relevant to the intended clinical use.
-
Monitoring:
-
Clinical Observations: Observe the animals daily for any signs of toxicity (e.g., changes in behavior, appearance, activity levels).
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Food Consumption: Measure food consumption weekly.
-
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
-
Data Analysis: Analyze all collected data to identify any dose-related adverse effects and to determine the target organs of toxicity.
Signaling Pathways and Workflows
Caption: A simplified diagram of the MAPK/ERK signaling pathway, indicating the point of inhibition by this compound.
Caption: Experimental workflow for optimizing the long-term dosage of this compound.
Caption: A decision tree for troubleshooting loss of efficacy in long-term in vitro studies with this compound.
References
- 1. This compound | ERK | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Colony formation assay [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
ERK-IN-4 degradation in cell culture media
Troubleshooting Guides & FAQs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERK-IN-4. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to prevent the phosphorylation of downstream substrates. This action blocks the MAPK/ERK signaling pathway, which is critical for regulating cellular processes like proliferation and differentiation.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.[1][2]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions are best stored at -80°C for up to one year.[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed after diluting this compound stock solution in cell culture media.
Possible Cause: This issue often points to the limited solubility of this compound in aqueous solutions like cell culture media.[3] PROTACs and other small molecules with high lipophilicity can precipitate when the solvent changes from a high-concentration organic solvent (like DMSO) to an aqueous medium.[4]
Solutions:
-
Optimize Solvent Concentration: Minimize the final DMSO concentration in your assay, ideally keeping it below 0.1% to avoid solvent-induced toxicity and precipitation.[3][4]
-
Lower Final Concentration: The effective concentration of the inhibitor might be lower than intended due to precipitation. Try using a lower final concentration of this compound.[3]
-
Use Co-solvents: For challenging solubility issues, co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[2][4]
-
Sonication and Gentle Heating: After preparing the stock solution in DMSO, gentle warming to 37°C and brief sonication can aid dissolution before further dilution.[2][4]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions for each experiment from a concentrated stock solution just before use.[3][5]
Issue 2: Diminishing or inconsistent inhibitory effect of this compound over time in a multi-day experiment.
Possible Cause: This observation often indicates compound instability in the cell culture medium. Small molecule inhibitors can degrade under typical cell culture conditions (37°C, aqueous buffer, presence of serum proteins), leading to a lower effective concentration of the active compound.[3] It is also possible that the cells are metabolizing the compound.[3]
Solutions:
-
Assess Compound Stability: Perform a stability assessment of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC or LC-MS.
-
Differentiate Between Chemical Instability and Cellular Metabolism: To distinguish between degradation in the medium and metabolism by cells, conduct the stability assay in both complete cell culture medium without cells and in a conditioned medium that has been incubated with your cells. Faster degradation in the presence of cells or conditioned medium suggests cellular metabolism.[3]
-
Replenish the Compound: If instability is confirmed, consider replenishing the cell culture medium with freshly diluted this compound at regular intervals during your experiment to maintain a more consistent effective concentration.
Issue 3: High background or no signal in Western Blot for phospho-ERK.
Possible Cause: Several factors can contribute to suboptimal Western blot results, including issues with antibodies, protein extraction, or the blotting procedure itself.
Solutions:
-
Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentration that yields a strong signal with minimal background.[1]
-
Ensure Sufficient Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[1]
-
Include Phosphatase Inhibitors: Add phosphatase inhibitors to your lysis buffer to prevent the dephosphorylation of ERK.[1]
-
Verify Protein Transfer: Use a stain like Ponceau S to confirm that proteins have been successfully transferred from the gel to the membrane before proceeding with blocking.[1]
-
Prepare Fresh Lysis Buffer and Inhibitors: Always use freshly prepared lysis buffer containing protease and phosphatase inhibitors.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 15 mg/mL (45.62 mM) | Sonication is recommended for complete dissolution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (6.08 mM) | Sonication is recommended. Solvents should be added sequentially.[2] |
Table 2: Hypothetical Stability of this compound in Cell Culture Media (DMEM + 10% FBS at 37°C)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 12 | 62 |
| 24 | 40 |
| Note: This table presents hypothetical data for illustrative purposes, as specific stability data for this compound in cell culture media is not readily available in the searched results. Actual stability should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C) and brief sonication can be used if necessary.[2][4]
-
Aliquot the stock solution into single-use, tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
At time zero (T=0), take an aliquot of the solution and immediately analyze it by HPLC or LC-MS to determine the initial concentration of this compound. This will serve as your 100% reference.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 12, and 24 hours), collect aliquots of the incubated solution.
-
Analyze each aliquot by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of remaining this compound against time to determine the stability profile and half-life of the compound in the medium.
Visualizations
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
Technical Support Center: Troubleshooting ERK-IN-4
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inactivity or unexpected results with ERK-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show no response to this compound treatment. What are the potential causes?
A1: Several factors could contribute to a lack of response. Consider the following:
-
Inhibitor Concentration: The effective concentration of this compound can be cell-line dependent. In HeLa, A549, or SUM-159 cells, concentrations from 10 µM to 150 µM have been shown to inhibit proliferation over a 10-day period[1]. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solubility and Stability: this compound is soluble in DMSO[1]. Ensure the inhibitor is fully dissolved before adding it to your culture medium. It is recommended to prepare fresh dilutions for each experiment from a concentrated DMSO stock solution to avoid degradation[2].
-
Cell Line Characteristics: The baseline activity of the MAPK/ERK pathway can vary significantly between cell lines. If the pathway is not constitutively active or sufficiently stimulated in your model, the effect of an inhibitor may be minimal. Confirm pathway activation in your untreated control cells.
-
Treatment Duration: The effects of ERK inhibition on cellular phenotypes like proliferation may take time to become apparent. The reported complete inhibition of cell proliferation with this compound was observed after 10 days of treatment[1].
Q2: How can I confirm that this compound is active and inhibiting the ERK pathway in my cells?
A2: The most direct method is to measure the phosphorylation status of ERK1/2.
-
Western Blotting: This is the gold standard for assessing ERK activity. An effective ERK inhibitor should decrease the levels of phosphorylated ERK1/2 (p-ERK) without affecting the total ERK1/2 protein levels. You should probe for both p-ERK (Thr202/Tyr204) and total ERK as a loading control. Remember to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins[2].
Q3: I'm observing a discrepancy between the published IC50/Kd values and the effective concentration in my experiments. Why might this be?
A3: It is common for inhibitory concentrations to vary between different experimental setups.
-
Assay Type: The reported Kd of 5 µM for this compound is a measure of binding affinity in a cell-free system[1]. Cellular IC50 values, which measure functional outcomes like proliferation, are influenced by additional factors such as cell permeability, efflux pumps, and off-target effects, which can lead to different effective concentrations[2].
-
Cell-Specific Factors: As mentioned, different cell lines can have varying sensitivities to ERK inhibition due to differences in their genetic background, pathway dependencies, and membrane transport characteristics[2].
-
Assay Conditions: For in vitro kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound[2]. Using an ATP concentration near the Michaelis constant (Km) for ERK is advisable for accurate IC50 determination[2].
Q4: What are the best practices for preparing, using, and storing this compound?
A4: Proper handling is critical for inhibitor potency and reproducibility.
-
Solubilization: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 15 mg/mL)[1]. Sonication may be recommended to ensure it is fully dissolved[1].
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years)[1]. Once dissolved in DMSO, store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles[1].
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium or assay buffer immediately before use[2].
Q5: Could off-target effects or paradoxical activation explain my unexpected results?
A5: While this compound is designed to be an ERK inhibitor, these phenomena are possibilities with kinase inhibitors.
-
Off-Target Effects: At higher concentrations, kinase inhibitors may affect other kinases, leading to unforeseen cellular phenotypes[2]. If you suspect off-target effects, consider using a structurally different ERK inhibitor as a control to see if the same phenotype is produced.
-
Paradoxical Activation: Some kinase inhibitors can paradoxically increase the transcriptional activity of their target, a phenomenon well-documented for inhibitors of the related kinase ERK5[3][4]. This can lead to results that are inconsistent with simple kinase inhibition, such as an unexpected increase in the expression of ERK target genes. While not specifically reported for this compound, it is a potential mechanism to consider if you observe anomalous results, such as increased proliferation.
Quantitative Data
Table 1: Physicochemical Properties and In Vitro Activity of this compound
| Property | Value | Source |
|---|---|---|
| Target | ERK2 | [1] |
| Binding Affinity (Kd) | 5 µM | [1] |
| Molecular Weight | 328.81 g/mol | [1] |
| Solubility in DMSO | 15 mg/mL (45.62 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 1 year |[1] |
Table 2: Reported Cellular Activity of this compound
| Cell Lines | Concentration Range | Duration | Observed Effect | Source |
|---|
| HeLa, A549, SUM-159 | 10 µM - 150 µM | 10 days | Complete inhibition of cell proliferation |[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol describes the steps to assess the inhibition of ERK1/2 phosphorylation in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells at a density that will ensure they are in a logarithmic growth phase and are approximately 70-80% confluent at the time of harvest. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration. If the pathway is not basally active, you may need to stimulate the cells with a growth factor (e.g., EGF) for 5-10 minutes before harvesting.
-
Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail[2].
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris[2]. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[2].
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK1/2.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol provides a framework for determining the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours, or up to 10 days, replacing media with fresh inhibitor as needed)[1].
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the MTT into a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Visualizations
Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory action of this compound.
Caption: Standard experimental workflow for evaluating the efficacy of this compound.
Caption: A logical troubleshooting flowchart for diagnosing this compound inactivity.
References
Technical Support Center: ERK-IN-4
Welcome to the technical support center for ERK-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). By binding to the ATP pocket of the kinases, it prevents the phosphorylation of downstream substrates. This action effectively blocks the signal transduction of the MAPK/ERK pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and survival.
Q2: What is the ERK/MAPK signaling pathway?
The ERK/MAPK (Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway is a fundamental cell signaling cascade that relays signals from surface receptors to the nucleus.[1] The pathway typically begins with the activation of a receptor tyrosine kinase (RTK) by a growth factor, which activates the small GTPase Ras.[2][3] Activated Ras then initiates a sequential phosphorylation cascade, activating RAF (a MAP3K), which in turn activates MEK1/2 (a MAP2K), and finally, MEK1/2 activates ERK1/2 (a MAPK).[4][5] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that control cell growth, division, and survival.[1][6]
Q3: What are the common mechanisms of acquired resistance to ERK inhibitors like this compound?
Acquired resistance to ERK inhibitors is a significant challenge. Preclinical studies have identified several key mechanisms:
-
On-Target Mutations: Mutations in the ERK1 or ERK2 genes can alter the inhibitor's binding site, reducing its efficacy.[7][8]
-
Gene Amplification: Amplification and subsequent overexpression of ERK2 can overcome the inhibitory effect of the drug.[7][8]
-
Upstream Reactivation: Overexpression or activating mutations in upstream components like EGFR, other ERBB family receptors, or RAS can lead to sustained, strong signaling that bypasses the inhibition.[7]
-
Bypass Signaling Pathways: Cells can develop resistance by activating parallel survival pathways, such as the PI3K/AKT/mTOR pathway, which can compensate for the blocked ERK signal.[7][9]
Q4: Are there potential off-target effects of this compound to consider?
While this compound is designed to be a selective ERK1/2 inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. Off-target activities can lead to unexpected cellular phenotypes or toxicity that are not directly related to ERK2 inhibition. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: My cell line shows reduced sensitivity or has become resistant to this compound.
This is a common issue observed with targeted therapies. Follow this step-by-step process to diagnose the problem.
-
Step 1: Confirm the Resistance Phenotype. Use a cell viability assay to quantitatively measure the half-maximal inhibitory concentration (IC50) of this compound in your cell line. Compare this value to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[10]
-
Step 2: Verify Target Engagement. Perform a western blot to check the phosphorylation status of ERK1/2 (e.g., at Thr202/Tyr204) after treating cells with a range of this compound concentrations. In a sensitive cell line, you should see a dose-dependent decrease in p-ERK levels.
-
Step 3: Investigate Potential Resistance Mechanisms.
-
If p-ERK is NOT inhibited: This suggests an on-target resistance mechanism, such as a mutation in ERK1/2 that prevents this compound from binding. Consider genomic sequencing of the MAPK1 (ERK2) and MAPK3 (ERK1) genes.[7]
-
If p-ERK IS inhibited, but cells remain viable: This points towards the activation of bypass signaling pathways. Perform western blots to check for the activation of compensatory pathways, such as increased phosphorylation of AKT or S6 kinase (p-AKT, p-S6) in the PI3K/mTOR pathway.[7]
-
Problem 2: I see persistent or increased p-ERK levels after treatment.
-
Possible Cause 1: On-target Resistance. As described above, a mutation in ERK could prevent the inhibitor from binding, leading to a lack of target inhibition.
-
Possible Cause 2: Pathway Reactivation. Some resistance mechanisms involve strong upstream signaling (e.g., from a mutated RAS or an amplified RTK) that leads to such a high flux through the pathway that the inhibitor is overwhelmed.[7]
-
Possible Cause 3: Experimental Artifact. Ensure the inhibitor has not degraded. Prepare fresh stock solutions and include a positive control (a sensitive cell line) in your experiment. Also, ensure phosphatase inhibitors are included in your cell lysis buffer to protect protein phosphorylation status.[11]
Problem 3: My cell viability IC50 is much higher/lower than the IC50 for p-ERK inhibition.
-
Possible Cause: Signal Amplification vs. Biological Endpoint. The relationship between target inhibition and a biological outcome like cell death is not always linear. Cells may tolerate a significant level of pathway inhibition before undergoing apoptosis or cell cycle arrest.
-
Possible Cause: Off-Target Effects. A discrepancy, particularly if the viability IC50 is much lower than the p-ERK inhibition IC50, could indicate that the observed cytotoxicity is due to off-target effects of the compound at higher concentrations.[11]
-
Possible Cause: Cell Line Dependency. The reliance of a cell line on the ERK pathway for survival varies. Some cell lines may have co-dependencies on other pathways, making them less sensitive to ERK inhibition alone.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
This table illustrates the kind of data you would generate to confirm a resistance phenotype. A significant fold-change in the IC50 value is indicative of acquired resistance.
| Cell Line | Description | This compound IC50 (nM) | Fold Change in Resistance |
| HT-29 | Parental, Sensitive | 55 | - |
| HT-29-ER | This compound Resistant | 1250 | 22.7 |
| A375 | Parental, Sensitive | 45 | - |
| A375-ER | This compound Resistant | 980 | 21.8 |
Table 2: Hypothetical Densitometry Data from Western Blot
This table summarizes quantitative data from a western blot experiment, showing how p-ERK levels respond to this compound treatment in both sensitive and resistant cell lines. Data is normalized to total ERK and expressed as a fold change relative to the untreated control.
| Cell Line | Treatment (this compound) | p-ERK / Total ERK Ratio (Fold Change) |
| HT-29 (Sensitive) | 0 nM (Control) | 1.00 |
| 50 nM | 0.21 | |
| 200 nM | 0.05 | |
| HT-29-ER (Resistant) | 0 nM (Control) | 1.00 |
| 50 nM | 0.95 | |
| 200 nM | 0.88 |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a common method for developing drug-resistant cell lines through continuous, escalating exposure to the inhibitor.[10]
-
Initial Culture: Begin by culturing the parental (sensitive) cancer cell line in its standard growth medium.
-
Starting Dose: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells resume a normal proliferation rate and reach ~80-90% confluency, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells are stably growing at the current concentration, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Once cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), characterize the new resistant cell line by determining its IC50 and comparing it to the parental line.
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages for future experiments.
Protocol 2: Cell Viability Assessment using Resazurin Assay
This protocol provides a method for determining the IC50 of this compound.[12]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include "vehicle-only" (e.g., DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance of each well using a plate reader.
-
Data Analysis: Subtract the background reading from the "no-cell" control. Normalize the data to the "vehicle-only" control (representing 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blotting for ERK Pathway Activation
This protocol details how to assess the phosphorylation status of ERK and other pathway components.[13]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Collection: Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal, and then normalize to the loading control for comparison across samples.[14]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing ERK-IN-4 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ERK-IN-4 precipitation in aqueous solutions during experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common precipitation issues encountered with this compound.
Issue 1: Precipitate forms immediately upon dilution of my this compound DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
This is a common issue that arises when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1] This abrupt change in solvent polarity causes the compound to precipitate, a phenomenon often referred to as "crashing out".[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Exceeded Kinetic Solubility: The final concentration of this compound in the aqueous solution is above its kinetic solubility limit. | - Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound. - Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1] - Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%), while still maintaining the solubility of this compound.[1] |
| Suboptimal Dilution Technique: The method of mixing can influence precipitation. | - Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation. |
| Buffer Composition: Components of the buffer, such as high salt concentrations, may reduce the solubility of this compound. | - Test Alternative Buffers: If using a phosphate (B84403) buffer, consider trying a Tris-based buffer, or vice versa, to see if precipitation is reduced.[2] |
Experimental Protocol: Determining Maximum Soluble Concentration in Aqueous Buffer
This protocol helps determine the highest concentration of this compound that can be achieved in your specific aqueous buffer without precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous, high-purity DMSO to create a concentrated stock (e.g., 10-50 mM).[3] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Prepare Serial Dilutions in DMSO: In a series of microcentrifuge tubes, perform a 2-fold serial dilution of your this compound DMSO stock with DMSO.
-
Dilute into Aqueous Buffer: In a 96-well plate, add a fixed volume of your aqueous buffer to each well. Then, add a small, equal volume of each DMSO dilution to the corresponding wells (e.g., add 2 µL of each DMSO dilution to 200 µL of buffer). This keeps the final DMSO concentration consistent.
-
Incubate and Observe: Incubate the plate at your experimental temperature (e.g., 37°C) and visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): For a more precise measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Issue 2: My this compound solution appears clear initially but becomes cloudy or forms a precipitate over time during the experiment.
Delayed precipitation can occur due to changes in the solution's environment over time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. | - Maintain Constant Temperature: Ensure your experiment is conducted at a constant and controlled temperature. |
| Interaction with Media Components: this compound may interact with salts, amino acids, or proteins (e.g., serum) in the cell culture media, forming insoluble complexes. | - Reduce Serum Concentration: If using serum, try reducing the percentage to see if this improves solubility. - Test Different Media Formulations: If possible, experiment with a different basal media formulation. |
| pH Shift: The pH of the cell culture medium can change over time due to cellular metabolism, which may affect the solubility of this compound. | - Use Freshly Prepared Media: Ensure the media is at the correct pH before adding the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[4] It is soluble in DMSO at a concentration of 15 mg/mL (45.62 mM); sonication is recommended to aid dissolution.[4] Always use anhydrous, high-purity DMSO, as absorbed water can decrease the solubility of many organic compounds.
Q2: How should I store my this compound stock solutions?
A2: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.
Q3: Can I heat my this compound solution to help it dissolve?
A3: Gentle warming (e.g., to 37°C) can be an effective method to increase the solubility of some compounds.[1] However, this should be done with caution, as excessive heat can degrade the compound. Always refer to any available stability data for this compound and avoid temperatures above 50°C.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, to avoid solvent toxicity to the cells.[1] It is crucial to include a vehicle control (media with the same concentration of DMSO as the treated samples) in your experiments.
Q5: How does pH affect the solubility of kinase inhibitors like this compound?
Data Summary
This compound Solubility Data
| Solvent/Formulation | Concentration | Molar Concentration | Notes |
| DMSO | 15 mg/mL | 45.62 mM | Sonication is recommended.[4] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2 mg/mL | 6.08 mM | Sonication is recommended.[4] |
Visualizations
ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
Technical Support Center: Control Experiments for ERK-IN-4 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ERK-IN-4, a cell-permeable ERK inhibitor. The information is designed to help users design robust experiments and interpret their results accurately.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other ERK inhibitors.
Issue 1: No or Weak Inhibition of ERK Signaling
If you do not observe the expected decrease in ERK pathway activation (e.g., no reduction in phospho-ERK levels), consider the following possibilities and solutions.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration Too Low | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to establish an IC50 value. |
| Incorrect Timing of Treatment | The kinetics of ERK activation and inhibition can vary. Conduct a time-course experiment to identify the optimal treatment duration. Analyze p-ERK levels at multiple time points after inhibitor addition. |
| Inhibitor Degradation | Ensure proper storage of this compound, typically at -20°C as a powder or in a suitable solvent at -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| High Cell Density | High cell confluency can alter signaling pathways. Ensure consistent and appropriate cell seeding density across all experiments. |
| Suboptimal Western Blotting Technique | Optimize your Western blot protocol for phospho-ERK detection. Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can increase background.[2] Ensure the use of fresh lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[2] |
Issue 2: Unexpected or Off-Target Effects
Observing cellular effects that are not consistent with ERK inhibition may indicate off-target activity or other confounding factors.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | At higher concentrations, kinase inhibitors can affect other kinases.[3] Review any available kinase profiling data for this compound. If unavailable, consider using a structurally different ERK inhibitor as a control to see if the same phenotype is observed.[3] |
| Cellular Toxicity | High concentrations of the inhibitor or the solvent (e.g., DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and the vehicle.[4] |
| Paradoxical Pathway Activation | Some kinase inhibitors can paradoxically activate their target pathway under certain conditions.[5] While less common with direct ERK inhibitors compared to upstream inhibitors (e.g., of RAF), it's a possibility to consider. This can be assessed by examining downstream targets of ERK that are sensitive to the duration and intensity of signaling. |
| Vehicle Control Issues | The solvent used to dissolve the inhibitor (e.g., DMSO) can have biological effects. Always include a vehicle-only control at the same final concentration used for the inhibitor treatment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase (ERK).[1] While detailed mechanistic studies are not widely published, it is known to have a dissociation constant (Kd) of 5 μM for ERK2.[1] It is presumed to function by inhibiting the kinase activity of ERK, thereby preventing the phosphorylation of its downstream substrates.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C.[1]
Q3: What are appropriate positive and negative controls for an this compound experiment?
A3:
-
Positive Control for ERK Activation: Treatment of cells with a known activator of the MAPK/ERK pathway, such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA), can serve as a positive control for pathway activation.[2][6]
-
Positive Control for ERK Inhibition: A well-characterized ERK inhibitor with a different chemical structure can be used to confirm that the observed effects are due to ERK inhibition.
-
Negative Control (Vehicle): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound serve as the primary negative control.[4]
-
Inactive Compound Control: If available, a structurally similar but biologically inactive analog of this compound would be an ideal negative control to rule out non-specific effects of the chemical scaffold.
Q4: How can I confirm that this compound is inhibiting ERK in my cells?
A4: The most direct way to confirm ERK inhibition is to measure the phosphorylation status of ERK1/2 (p-ERK) at its activation sites (Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2) via Western blotting.[2] A significant decrease in the p-ERK/total ERK ratio upon treatment with this compound indicates target engagement. You can also assess the phosphorylation of a known downstream target of ERK, such as p90RSK.
Q5: Can this compound be used in animal studies?
Key Experimental Protocols
Below are detailed protocols for essential control experiments when using this compound.
Protocol 1: Dose-Response and Time-Course for ERK Inhibition by Western Blot
This protocol is designed to determine the optimal concentration and treatment duration of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
ERK pathway activator (e.g., EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal ERK activity, serum-starve the cells for 4-16 hours in serum-free medium prior to treatment.
-
Inhibitor Treatment (Dose-Response): Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 1 hour). Include a vehicle-only control.
-
Inhibitor Treatment (Time-Course): Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Stimulation: After inhibitor pretreatment, stimulate the cells with an ERK pathway activator (e.g., 100 ng/mL EGF) for 10-15 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect with chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of p-ERK to total ERK for each condition.
Protocol 2: Cell Viability Assay
This protocol determines the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent and incubate for 3-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle-only control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | p-ERK/Total ERK Ratio (Normalized) | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 100 |
| 0.1 | 0.95 | 102 |
| 1 | 0.65 | 98 |
| 5 | 0.20 | 95 |
| 10 | 0.05 | 90 |
| 25 | 0.02 | 75 |
| 50 | 0.01 | 55 |
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound | ERK | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ERK Inhibitors: ERK-IN-4 vs. SCH772984
In the landscape of cancer therapeutics, the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinases (ERK1 and ERK2), has emerged as a critical strategy. Dysregulation of this pathway is a common driver of tumorigenesis, making ERK a prime target for drug development. This guide provides a detailed comparison of two ERK inhibitors, ERK-IN-4 and SCH772984, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
While extensive data is available for the well-characterized inhibitor SCH772984, publicly accessible information on this compound is limited. This guide presents the available data for both compounds and uses SCH772984 as a benchmark for a comprehensive understanding of ERK inhibition.
Mechanism of Action
SCH772984 is a potent and highly selective inhibitor of ERK1 and ERK2.[1][2][3][4] It exhibits a unique dual mechanism of action, acting as both an ATP-competitive and a non-competitive inhibitor.[1][5] This allows SCH772984 to not only block the kinase activity of ERK but also to prevent its activation by the upstream kinase MEK.[1][5][6][7] This dual inhibition results in a more profound and sustained suppression of the ERK signaling pathway.[1][6]
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and SCH772984 is challenging due to the limited quantitative data for this compound.
Table 1: Comparison of Biochemical and Cellular Potency
| Parameter | This compound | SCH772984 |
| Target | ERK[8] | ERK1, ERK2[1][2][3][4][9][10] |
| IC50 (ERK1) | Not Available | 4 nM[1][2][3][4][9][10] |
| IC50 (ERK2) | Not Available | 1 nM[1][2][3][4][9][10] |
| Cellular Potency | 10 µM - 150 µM (inhibition of cell proliferation)[8] | EC50 < 500 nM in ~88% of BRAF-mutant and ~49% of RAS-mutant cell lines[9][11] |
Efficacy in Preclinical Models
SCH772984 has demonstrated robust anti-tumor efficacy in a variety of preclinical models. In cellular assays, it effectively inhibits the proliferation of cancer cell lines, particularly those with BRAF and RAS mutations, by inducing G1 phase cell cycle arrest and apoptosis.[1][11][12] In vivo studies have shown that administration of SCH772984 leads to tumor regression in xenograft models of melanoma and pancreatic cancer.[1][3][9][11][12]
This compound has been shown to completely inhibit the proliferation of HeLa, A549, and SUM-159 cells at concentrations between 10 µM and 150 µM in a 10-day assay.[8] However, further details on its effects in vivo or in specific mutant cell lines are not widely reported.
Downstream Signaling Effects
SCH772984 effectively inhibits the phosphorylation of downstream ERK targets, such as p90 ribosomal S6 kinase (RSK).[5][9] A distinguishing feature of SCH772984 is its ability to also inhibit the phosphorylation of ERK itself by MEK.[5][9][12]
The effect of This compound on specific downstream signaling molecules has not been detailed in available literature.
Resistance Mechanisms
Acquired resistance to SCH772984 has been studied, with one identified mechanism being a mutation in the DFG motif of ERK1 (G186D).[13] This mutation is believed to interfere with the binding of SCH772984 to ERK.[13]
There is no available information on resistance mechanisms to This compound .
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK/ERK signaling cascade and the dual inhibitory action of SCH772984.
Caption: A typical workflow for assessing ERK pathway inhibition via Western Blot.
Experimental Protocols
In Vitro Kinase Assay (for SCH772984)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of ERK1 and ERK2.
Materials:
-
Purified active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
SCH772984 (or other test inhibitor)
-
[γ-³²P]ATP or fluorescently labeled ATP
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of SCH772984 in the kinase reaction buffer.
-
In a reaction plate, add the purified ERK1 or ERK2 enzyme.
-
Add the diluted SCH772984 to the enzyme and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[3]
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.[3]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (this compound or SCH772984)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total levels of ERK and its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-RSK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature protein samples from cell lysates and separate them by size using SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or total ERK.[1]
Conclusion
Based on the currently available data, SCH772984 is a significantly more potent and well-characterized ERK inhibitor than this compound. Its dual mechanism of action, low nanomolar potency, and demonstrated efficacy in various preclinical models make it a valuable tool for cancer research and a benchmark for the development of new ERK inhibitors.
This compound, while showing antiproliferative activity, requires further investigation to determine its precise mechanism of action, biochemical potency, and broader preclinical efficacy. A more comprehensive and direct comparison with SCH772984 will only be possible once more detailed data on this compound becomes publicly available. Researchers are encouraged to consider the extensive characterization of SCH772984 when evaluating and selecting ERK inhibitors for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. This compound | ERK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vitro Comparison of ERK Inhibitors: ERK-IN-4 and Ulixertinib
In the landscape of targeted oncology, the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the terminal kinases ERK1 and ERK2, represents a critical therapeutic strategy. This guide provides an objective in vitro comparison of two notable ERK inhibitors: ERK-IN-4 and ulixertinib (B1684335) (also known as BVD-523). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Ulixertinib
This compound is a cell-permeable inhibitor of ERK with demonstrated antiproliferative effects. While specific biochemical and cellular potency data for this compound is limited in publicly available literature, it has been shown to completely inhibit cell proliferation in HeLa, A549, and SUM-159 cells at concentrations ranging from 10 µM to 150 µM over a 10-day period. Further quantitative analysis of its inhibitory activity is required for a comprehensive comparison.
Ulixertinib (BVD-523) is a potent, selective, and reversible ATP-competitive inhibitor of both ERK1 and ERK2. It has been extensively characterized in a variety of in vitro and in vivo models and has undergone clinical investigation. Ulixertinib has demonstrated significant antitumor activity in multiple cancer cell lines, particularly those with mutations in the MAPK pathway, such as BRAF or RAS mutations.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative in vitro data for this compound and ulixertinib to facilitate a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound and Ulixertinib
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | ERK | - | - | Data not available | - |
| Ulixertinib | Recombinant ERK1 | Kinase Assay | Ki | <0.3 nM | [3] |
| Recombinant ERK2 | Kinase Assay | IC50 | <0.3 nM | [3][4] |
Table 2: Cellular Activity of Ulixertinib
| Compound | Cell Line | Mutation Status | Assay Type | Parameter | Value | Reference |
| Ulixertinib | A375 (Melanoma) | BRAF V600E | Antiproliferation | IC50 | 180 nM | [3] |
| A375 (Melanoma) | BRAF V600E | pRSK Inhibition | IC50 | 31 nM - 140 nM | [3] | |
| Colo205 (Colorectal) | BRAF V600E | Antiproliferation | IC50 | <2 µM | [3] | |
| BT40 (Pediatric Low-Grade Glioma) | BRAF V600E | Cell Viability | IC50 | 62.7 nM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the point of inhibition for ERK inhibitors like this compound and ulixertinib.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the typical workflow for a biochemical kinase assay to determine the IC50 or Ki of an inhibitor.
Experimental Workflow for Western Blot Analysis
The following diagram details the workflow for assessing the inhibition of ERK signaling in a cellular context via Western blotting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays used to characterize ERK inhibitors.
Biochemical ERK Kinase Assay (Radiometric)
This protocol is designed to determine the inhibitory constant (Ki) of a compound against ERK2 kinase.
-
Reagents and Materials:
-
Recombinant active ERK2 enzyme
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
Test compound (this compound or ulixertinib) dissolved in DMSO
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphor imager
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant ERK2 enzyme and the MBP substrate in the kinase reaction buffer.
-
Add the diluted test compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for ERK2.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Air-dry the P81 paper and quantify the incorporated radioactivity using a phosphor imager.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model.
-
Cellular Antiproliferation Assay (Resazurin-Based)
This protocol is used to determine the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete cell culture medium
-
Test compound (this compound or ulixertinib)
-
96-well clear-bottom black plates
-
Resazurin-based solution (e.g., PrestoBlue™, alamarBlue™)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of the test compound in culture medium.
-
Add the diluted compound to the respective wells. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of a resazurin-based solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader (e.g., 560 nm excitation / 590 nm emission for fluorescence).
-
Subtract the background reading from media-only wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for MAPK Pathway Modulation
This protocol assesses the effect of an inhibitor on the phosphorylation status of key proteins in the MAPK pathway.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test compound (this compound or ulixertinib)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pRSK, anti-total RSK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Plate cells and treat with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of protein phosphorylation.
-
Conclusion
This guide provides a comparative overview of this compound and ulixertinib based on currently available in vitro data. Ulixertinib is a well-characterized, potent inhibitor of ERK1/2 with demonstrated biochemical and cellular activity across various cancer models.[1][2][3] While this compound is described as a cell-permeable ERK inhibitor with antiproliferative effects, a more detailed quantitative assessment of its in vitro potency is needed for a direct and comprehensive comparison with ulixertinib. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies in their own laboratories. The visualization of the MAPK/ERK pathway and experimental workflows aims to provide a clear conceptual understanding of the target and the methods used for inhibitor characterization. As more data on this compound becomes available, a more complete and nuanced comparison can be drawn.
References
Comparative Selectivity Analysis of ERK-IN-4 and Other ERK Inhibitors
A Guide for Researchers and Drug Development Professionals
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. Consequently, ERK1/2 have emerged as key targets for therapeutic intervention. This guide provides a comparative overview of the selectivity profile of ERK-IN-4 alongside other prominent ERK inhibitors, including ulixertinib (B1684335) (BVD-523), SCH772984, and ravoxertinib (B612210) (GDC-0994). The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these compounds.
Data Presentation: Quantitative Selectivity of ERK Inhibitors
The selectivity of a kinase inhibitor is a paramount determinant of its therapeutic index, with broader off-target activity often correlating with increased toxicity. The following table summarizes the available quantitative data on the selectivity of several ERK inhibitors against their primary targets and in broader kinase panel screens.
| Inhibitor | Target(s) | IC₅₀ (ERK1) | IC₅₀ (ERK2) | Kinase Panel Screened | Key Off-Targets and Selectivity Score |
| This compound | ERK1/2 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (Kᵢ)[1] | <0.3 nM[2] | 75 kinases[1] | Highly selective for ERK1/2.[1] Greater than 7,000-fold selectivity for ERK2 over all other kinases tested, except for ERK1 (10-fold).[1] |
| SCH772984 | ERK1/2 | 4 nM[3][4][5][6] | 1 nM[3][4][5][6] | 456 kinases (KINOMEscan)[7][8] | High specificity for ERK1/2 with few off-targets of significantly weaker affinity.[7][8] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM, 6.1 nM[9][10] | 0.3 nM, 3.1 nM[9][10] | Not specified | Highly selective for ERK1/2.[9] Also inhibits p90RSK with an IC₅₀ of 12 nM.[9] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions. Direct comparison between studies should be made with caution.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of ERK inhibition and the methodologies used for selectivity profiling, the following diagrams are provided.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor selectivity. Below are representative methodologies for key assays used to evaluate ERK inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against ERK1/2 and a panel of other kinases.
Materials:
-
Recombinant active ERK1, ERK2, and other purified kinases.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP at a concentration near the Kₘ for each respective kinase.
-
Specific peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for ERK).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³³P]ATP and phosphocellulose paper).
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
For ADP-Glo™: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves a luminescence readout.
-
For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
KINOMEscan™ Selectivity Profiling (Competition Binding Assay)
This technology measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is a competition-based binding assay where a test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
Procedure (General Overview):
-
A DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR.
-
The results are typically expressed as a percentage of the control (DMSO) or as a dissociation constant (Kd) to determine the binding affinity. A lower percentage of control or a lower Kd value indicates stronger binding of the test compound to the kinase.
Conclusion
The available data indicates that ulixertinib, SCH772984, and ravoxertinib are highly potent and selective inhibitors of ERK1/2. Both ulixertinib and SCH772984 have been extensively profiled against large kinase panels and have demonstrated favorable selectivity profiles. While quantitative kinome-wide selectivity data for this compound is not publicly available at this time, its characterization as an ERK inhibitor suggests its primary activity is directed against ERK1/2.
For researchers and drug development professionals, the choice of an ERK inhibitor will depend on the specific experimental context, including the desired potency, the acceptable off-target profile, and the cellular model being investigated. The experimental protocols provided in this guide offer a framework for the in-house evaluation and comparison of these and other novel ERK inhibitors. A thorough understanding of the selectivity profile is crucial for the development of safe and effective therapies targeting the ERK signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
Validating ERK-IN-4 Specificity in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise cellular activity and specificity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of ERK-IN-4, a selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2), with other widely used ERK inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of this compound in various cellular contexts.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which governs a multitude of cellular processes including proliferation, differentiation, and survival. The dysregulation of this pathway is a hallmark of many cancers, making ERK1/2 prime targets for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of ERK2. This guide will delve into the experimental validation of its specificity.
Biochemical Potency and Selectivity
A foundational step in validating any kinase inhibitor is to determine its potency and selectivity against its intended target and a broad range of other kinases.
This compound Biochemical Potency:
This compound, also referred to as compound 6o in its discovery publication, was identified through structure-guided design as a potent inhibitor of ERK2.[1]
| Compound | Target | Ki (µM) |
| This compound | ERK2 | 0.006 |
Table 1: Biochemical potency of this compound against its primary target, ERK2. The Ki value represents the inhibition constant, with a lower value indicating higher potency.
| Compound | Target | IC50 (nM) |
| Ulixertinib (BVD-523) | ERK1 | <0.3 (Ki) |
| ERK2 | <0.3 | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 |
| ERK2 | 0.3 |
Table 2: Biochemical potency of commonly used ERK inhibitors, Ulixertinib and Ravoxertinib. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Activity and On-Target Engagement
Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to validate that the inhibitor can effectively engage its target within the complex environment of a living cell. This is achieved through cellular assays that measure the downstream effects of target inhibition and direct target engagement.
Western Blotting for Phospho-ERK Inhibition
A standard method to confirm the on-target activity of an ERK inhibitor in cells is to measure the phosphorylation status of ERK1/2 (p-ERK). Inhibition of ERK activity should lead to a decrease in the phosphorylation of its downstream substrates, such as p90 ribosomal S6 kinase (RSK).
A typical workflow for assessing p-ERK levels by Western blot involves treating cells with the inhibitor, followed by stimulation with a growth factor (e.g., EGF) to activate the MAPK pathway. The levels of p-ERK and total ERK are then quantified. A reduction in the p-ERK/total ERK ratio indicates effective target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the physical binding of an inhibitor to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This thermal shift can be detected by heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining by Western blot. An increase in the amount of soluble ERK at higher temperatures in the presence of this compound would be direct evidence of target engagement.
Comparison with Alternative ERK Inhibitors
To provide a comprehensive understanding of this compound's cellular profile, it is essential to compare its performance against other established ERK inhibitors in head-to-head experiments.
| Inhibitor | Cell Line | Cellular IC50 (ERK Inhibition) | Cellular IC50 (Viability) |
| This compound | - | Data not available | Data not available |
| Ulixertinib | SH-SY5Y | 86 nM | 4.5 µM |
| HCT-116 | - | - | |
| Ravoxertinib | SH-SY5Y | 97 nM | >10 µM |
| HCT-116 | - | - | |
| SCH772984 | SH-SY5Y | 75 nM | 1.7 µM |
| HCT-116 | - | - |
Table 3: Comparative cellular IC50 values for ERK inhibition and cell viability for different ERK inhibitors in the SH-SY5Y neuroblastoma cell line.[2] Data for this compound in similar cellular assays is needed for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments discussed.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibition of purified kinase activity.
Materials:
-
Purified recombinant active ERK1 or ERK2
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for the enzyme)
-
Specific peptide substrate (e.g., Myelin Basic Protein)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP signal according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Growth factor for stimulation (e.g., EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities using densitometry software.
Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line of interest
-
This compound
-
PBS and cell lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents as described above
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ERK1/2 in each sample by Western blotting.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
Signaling Pathway Context
This compound targets a key component of the MAPK/ERK signaling pathway. Understanding this pathway is essential for interpreting the effects of the inhibitor.
Conclusion
Validating the specificity of a kinase inhibitor like this compound requires a multi-faceted approach combining biochemical and cellular assays. While initial data indicates high potency and selectivity of this compound for ERK2, further comparative studies, including comprehensive kinome scanning and head-to-head cellular assays against other ERK inhibitors, are necessary to fully elucidate its specificity profile. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these essential validation studies.
References
A Comparative Guide to Small Molecule Inhibitors of ERK1/2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several alternative small molecule inhibitors of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), with a focus on their performance against ERK-IN-4. The content herein is intended to assist researchers in making informed decisions when selecting an appropriate ERK inhibitor for their studies. We present quantitative data, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound and the Need for Alternatives
The inhibitors compared in this guide include Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), SCH772984, LY3214996, and ASTX029. These compounds have been selected based on their prevalence in the literature and their progression into preclinical and clinical studies.
Quantitative Comparison of ERK1/2 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives. Table 1 provides a comparison of their biochemical potency, while Table 2 details their cellular activity.
Table 1: Biochemical Potency of ERK1/2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | ERK | Data Not Available | Data Not Available | - |
| Ulixertinib (BVD-523) | ERK1 | <0.3 | <0.3 | Reversible, ATP-competitive |
| ERK2 | <0.3 | <0.3 | Reversible, ATP-competitive | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 | - | Cell-free assay |
| ERK2 | 0.3 | - | Cell-free assay | |
| SCH772984 | ERK1 | 4 | - | Cell-free assay |
| ERK2 | 1 | - | Cell-free assay | |
| LY3214996 | ERK1 | 5 | - | Biochemical assay |
| ERK2 | 5 | - | Biochemical assay | |
| ASTX029 | ERK2 | 2.7 | - | Biochemical assay |
Table 2: Cellular Potency of ERK1/2 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (µM) | Downstream Target Inhibition |
| This compound | HeLa, A549, SUM-159 | 10 - 150 (complete inhibition) | Not specified |
| Ulixertinib (BVD-523) | A375 (melanoma) | 0.18 | p-RSK inhibition IC50 of 0.14 µM |
| Ravoxertinib (GDC-0994) | A375 (BRAF V600E) | 0.14 | Inhibition of p-RSK |
| SCH772984 | BRAF-mutant melanoma | < 1 | Inhibition of p-RSK |
| LY3214996 | HCT116 (colorectal) | 0.200 - 0.223 | Inhibition of p-RSK1 |
| A375 (melanoma) | 0.054 - 0.183 | Inhibition of p-RSK1 | |
| ASTX029 | A375 (melanoma) | - | p-RSK IC50 of 3.3 nM |
| HCT116 (colorectal) | - | p-RSK IC50 of 4 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures, we have created the following diagrams using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Biochemical ERK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro potency of an inhibitor against purified ERK1 or ERK2 kinase.
Materials:
-
Purified active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitor serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare the kinase reaction master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add 1 µL of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of purified ERK1 or ERK2 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-ERK (p-ERK) and Phospho-RSK (p-RSK)
This protocol describes the detection of ERK pathway inhibition in cells by measuring the phosphorylation status of ERK and its downstream substrate RSK.
Materials:
-
Cells of interest cultured in appropriate media
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-RSK (e.g., Ser380), anti-total RSK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test inhibitor or DMSO for the desired time (e.g., 1-2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control to normalize the p-ERK signal.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest in culture medium
-
Test inhibitor
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the cellular IC50 value using non-linear regression analysis.
Conclusion
This guide provides a comparative analysis of several potent and selective small molecule inhibitors of ERK1/2 as alternatives to this compound. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of signal transduction and cancer biology. The choice of an appropriate ERK inhibitor will depend on the specific experimental context, including the desired potency, mechanism of action, and the cellular model being investigated. The provided diagrams offer a visual aid to understand the underlying biological pathway and the experimental approaches for inhibitor characterization. As research in this area continues to evolve, new and more selective ERK inhibitors are likely to emerge, further expanding the toolkit for targeting the MAPK pathway in various diseases.
References
Comparative Analysis of ERK Inhibitor Cross-Reactivity: A Guide for Researchers
Absence of Public Data for ERK-IN-4: As of late 2025, a comprehensive kinase selectivity profile for a compound designated "this compound" is not available in the public domain, including peer-reviewed literature and commercial vendor databases. Therefore, this guide provides a comparative analysis of the cross-reactivity profiles of four well-characterized, potent, and selective ERK1/2 inhibitors: Ulixertinib (BVD-523), SCH772984, GDC-0994 (Ravoxertinib), and VX-11e. This information is intended to serve as a valuable resource for researchers and drug development professionals in selecting the most appropriate tool compound for their studies and in interpreting experimental results.
Introduction to ERK Signaling and Inhibition
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many human cancers, making ERK1/2 attractive targets for therapeutic intervention. The selectivity of an ERK inhibitor is a crucial parameter, as off-target effects can lead to toxicity and confound experimental outcomes.
Biochemical Potency and Selectivity of ERK Inhibitors
The following table summarizes the biochemical potency and kinase selectivity of Ulixertinib, SCH772984, GDC-0994, and VX-11e. It is important to note that the kinase panel sizes and the specific kinases included in the screens may vary between studies, which should be taken into account when directly comparing these inhibitors.
| Inhibitor | Target(s) | IC50/Ki (ERK1) | IC50/Ki (ERK2) | Kinase Panel Size | Notable Off-Targets (>50% inhibition at 1 µM or as specified) |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM (Ki) | <0.3 nM (Ki) | 468 | Minimal off-target effects reported. Binds to ERK8.[1] |
| SCH772984 | ERK1/2 | 4 nM (IC50) | 1 nM (IC50) | 300 | Seven kinases showed >50% inhibition at 1 µM. |
| GDC-0994 (Ravoxertinib) | ERK1/2 | 6.1 nM (IC50) | 3.1 nM (IC50) | 170 | No kinase inhibition >70% other than ERK1/2 at 100 nM.[2] |
| VX-11e | ERK1/2 | Not specified | <2 nM (Ki) | >130 | GSK-3 (Ki = 395 nM), Aurora A (Ki = 540 nM), Cdk2 (Ki = 852 nM).[3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the ERK signaling pathway and a general workflow for a biochemical kinase inhibition assay.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Cytoplasmic & Nuclear\nSubstrates", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FBBC05"]; Inhibitor [label="ERK Inhibitor\n(e.g., Ulixertinib)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Off_Targets [label="Off-Target Kinases\n(e.g., GSK-3, Aurora A)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Substrates [color="#5F6368"]; Substrates -> Proliferation [color="#5F6368"]; Inhibitor -> ERK [arrowhead=tee, color="#4285F4", style=dashed]; Inhibitor -> Off_Targets [arrowhead=tee, color="#34A853", style=dashed]; }
Caption: Simplified ERK/MAPK Signaling Pathway and Points of Inhibition.// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; prepare_reagents [label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- Inhibitor Dilutions"]; dispense_inhibitor [label="Dispense Inhibitor\nand Kinase to\nAssay Plate"]; pre_incubate [label="Pre-incubate to Allow\nInhibitor Binding"]; initiate_reaction [label="Initiate Reaction\nby Adding ATP/\nSubstrate Mix"]; incubate [label="Incubate at\nRoom Temperature"]; stop_reaction [label="Stop Reaction"]; detect_signal [label="Detect Signal\n(e.g., Radioactivity,\nLuminescence, Fluorescence)"]; analyze_data [label="Data Analysis:\nCalculate % Inhibition\nand IC50 Values"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> prepare_reagents; prepare_reagents -> dispense_inhibitor; dispense_inhibitor -> pre_incubate; pre_incubate -> initiate_reaction; initiate_reaction -> incubate; incubate -> stop_reaction; stop_reaction -> detect_signal; detect_signal -> analyze_data; analyze_data -> end; }
Caption: General Workflow for a Biochemical Kinase Inhibition Assay.Experimental Protocols
Below is a generalized protocol for a biochemical kinase inhibition assay, based on commonly used methods for determining inhibitor potency and selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP) or with a fluorescent analog
-
Test compound (inhibitor) serially diluted in an appropriate solvent (e.g., DMSO)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent)
-
Assay plates (e.g., 96-well or 384-well)
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the detection method)
-
Stop solution (e.g., phosphoric acid or EDTA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Reaction Setup: In the wells of an assay plate, add the kinase and the test compound dilutions. Allow for a pre-incubation period (typically 15-30 minutes) at room temperature to permit inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection:
-
For Radiometric Assays: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
For Luminescence/Fluorescence Assays: Add detection reagents according to the manufacturer's protocol and measure the signal using a plate reader. The signal is typically proportional to the amount of ATP consumed or ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While data on "this compound" remains elusive, the comparative analysis of Ulixertinib, SCH772984, GDC-0994, and VX-11e provides valuable insights into the landscape of available ERK1/2 inhibitors. Ulixertinib and GDC-0994 appear to have highly selective profiles, a desirable characteristic for minimizing off-target effects. SCH772984 and VX-11e are also potent inhibitors, with some characterized off-targets that should be considered when designing and interpreting experiments. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental system when selecting an ERK inhibitor.
References
A Comparative Guide to the Potency of ERK-IN-4 Versus Next-Generation ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-regulated kinase (ERK), is a cornerstone in cellular communication, governing processes such as cell growth, division, and differentiation.[1][2][3] Its dysregulation is a well-established driver in a significant percentage of human cancers, making ERK a prime target for therapeutic intervention.[4][5] This guide provides an objective comparison of the potency of ERK-IN-4, an early tool compound, against several next-generation ERK inhibitors that have advanced into preclinical and clinical development. The information is supported by experimental data and detailed methodologies to aid researchers in their evaluation of these critical research tools.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of this compound and selected next-generation ERK inhibitors. Biochemical potency is typically measured as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) in enzymatic assays, while cellular potency is determined in cell-based assays that measure the inhibition of cell proliferation or downstream signaling events.
Table 1: Biochemical Potency of ERK Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (nM) | Reference(s) |
| This compound (Compound 6p) | ERK2 | Ki: 6 | [6] |
| Ulixertinib (BVD-523) | ERK1/2 | IC50: <0.3 (ERK2) | [4] |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | IC50: 1.1 (ERK1), 0.3 (ERK2) | [7] |
| Temuterkib (LY3214996) | ERK1, ERK2 | IC50: 5 (both) | [8] |
| Belvarafenib (HM95573) | BRAF(V600E), CRAF | IC50: 7 (BRAFV600E), 2 (CRAF) | [9] |
Note: Belvarafenib is a pan-RAF inhibitor that acts upstream of MEK/ERK, but it is included here for its relevance in targeting the MAPK pathway.
Table 2: Cellular Potency of ERK Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound (Compound 6p) | Colo205 | Cell Proliferation | 540 | [10] |
| Ulixertinib (BVD-523) | BT40 (pLGG) | Metabolic Activity | 62.7 | [11] |
| Ravoxertinib (GDC-0994) | A375 (BRAF V600E) | p-ERK2 Inhibition | 86 | [7] |
| Temuterkib (LY3214996) | Multiple Cancer Cell Lines | p-RSK1 Inhibition | Potent Inhibition | [8] |
| Belvarafenib (HM95573) | A375 (BRAF V600E) | Cell Growth | 57 | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. This compound | ERK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ERK-IN-3 | ERK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-guided design of potent and selective pyrimidylpyrrole inhibitors of extracellular signal-regulated kinase (ERK) using conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Differences Between ERK and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ERK-IN-4 and MEK Inhibitors with Supporting Experimental Data
The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of cellular communication, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is a frequent driver of tumorigenesis, making it a prime target for cancer therapeutics.[6] While inhibitors targeting MEK1 and MEK2 have seen clinical success, the emergence of resistance has highlighted the need for alternative strategies, such as the direct inhibition of the downstream kinase ERK.[7][8] This guide provides a comprehensive comparison of the phenotypic differences observed between direct ERK inhibitors, with a focus on the investigational compound this compound where data is available, and established MEK inhibitors.
The ERK/MEK Signaling Cascade: A Brief Overview
The ERK/MEK pathway is a linear kinase cascade where extracellular signals are transduced from receptor tyrosine kinases (RTKs) at the cell surface to the nucleus, culminating in the regulation of gene expression. Upon activation by growth factors, a series of phosphorylation events activates Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1 and MEK2. MEK is a dual-specificity kinase, and its sole known substrates are ERK1 and ERK2. Activated, phosphorylated ERK (pERK) then translocates to the nucleus to phosphorylate a wide array of transcription factors, thereby modulating the expression of genes critical for cell fate decisions.[1][3]
digraph "ERK_MEK_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Ras [label="Ras", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Raf [label="Raf", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
MEK [label="MEK1/2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
ERK [label="ERK1/2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Transcription [label="Transcription Factors\n(e.g., ELK-1, c-Myc, AP-1)", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Cellular_Response [label="Cellular Responses\n(Proliferation, Survival, etc.)", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
MEKi [label="MEK Inhibitors\n(e.g., Trametinib, Selumetinib)", shape=box, style="rounded,dashed", color="#EA4335", fontcolor="#202124", penwidth=2];
ERKi [label="ERK Inhibitors\n(e.g., this compound)", shape=box, style="rounded,dashed", color="#4285F4", fontcolor="#202124", penwidth=2];
// Edges
RTK -> Ras [color="#5F6368"];
Ras -> Raf [color="#5F6368"];
Raf -> MEK [color="#5F6368"];
MEK -> ERK [color="#5F6368"];
ERK -> Nucleus [color="#5F6368"];
Nucleus -> Transcription [label="pERK", color="#5F6368"];
Transcription -> Cellular_Response [color="#5F6368"];
// Inhibitor Edges
MEKi -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
ERKi -> ERK [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2];
}
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ERK: Significance and symbolism [wisdomlib.org]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of ERK Pathway Inhibitors: A Comparative Guide
The extracellular signal-regulated kinase (ERK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy. This guide provides a comparative overview of the in vivo efficacy of two prominent ERK1/2 inhibitors, ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994), based on preclinical data.
The ERK Signaling Pathway and Points of Inhibition
The RAS-RAF-MEK-ERK cascade is a multi-tiered signaling pathway that relays extracellular signals to the nucleus to control gene expression. Inhibitors targeting different nodes of this pathway, such as BRAF and MEK, have been developed. However, resistance to these upstream inhibitors often involves the reactivation of ERK signaling. Direct inhibition of ERK1/2, the terminal kinases in the cascade, represents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][2]
Figure 1. Simplified RAS-RAF-MEK-ERK signaling pathway and points of therapeutic intervention.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of ulixertinib and ravoxertinib in various xenograft models. It is important to note that the data is collated from separate studies, and direct head-to-head comparisons in the same experimental setting are limited. Variations in cell lines, animal models, and dosing regimens can influence outcomes.
| Inhibitor | Cancer Model (Mutation) | Dosing Schedule | Efficacy Endpoint | Result | Reference |
| Ulixertinib (BVD-523) | A375 Melanoma (BRAFV600E) | 100 mg/kg, twice daily (BID), oral | Tumor Regression | -92.3% | [2] |
| Colo205 Colorectal (BRAFV600E) | 100 mg/kg, BID, oral | Tumor Regression | -92.3% | [2] | |
| MIAPaCa-2 Pancreatic (KRASG12C) | 100 mg/kg, BID, oral | Tumor Growth Inhibition (TGI) | Significant TGI | [2] | |
| Neuroblastoma (MYCN amplified) | 50 mg/kg, daily, injection | Tumor Growth Inhibition | Significant inhibition and prolonged survival | [3][4] | |
| Ravoxertinib (GDC-0994) | KHM-5M (BRAF mutant) | Not specified | Tumor Growth Inhibition | Nearly complete abolishment of growth | [5] |
| BRAF-mutant xenografts | Daily, oral | Tumor Growth Inhibition | Significant single-agent activity | [1][6][7] | |
| KRAS-mutant xenografts | Daily, oral | Tumor Growth Inhibition | Significant single-agent activity | [1][6][7] |
Experimental Protocols
The following provides a generalized protocol for assessing the in vivo efficacy of ERK pathway inhibitors in a subcutaneous xenograft model, based on methodologies described in the cited literature.[8][9]
Xenograft Tumor Model Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., A375 for BRAF-mutant melanoma, MIAPaCa-2 for KRAS-mutant pancreatic cancer) are cultured in appropriate media.
-
A suspension of 5 x 106 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[9]
-
-
Tumor Growth Monitoring and Randomization:
-
Inhibitor Administration:
-
The ERK inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water).[9]
-
The drug is administered to the treatment group via the specified route (e.g., oral gavage) and schedule (e.g., daily or twice daily). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoints are typically tumor growth inhibition (TGI) or tumor regression, calculated at the end of the study.
-
The study may be terminated when tumors in the control group reach a specific size or after a predefined treatment duration.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm the inhibition of ERK signaling by measuring the phosphorylation of downstream targets like RSK.[9]
-
Figure 2. General experimental workflow for in vivo efficacy studies of ERK pathway inhibitors.
Conclusion
Both ulixertinib and ravoxertinib have demonstrated significant single-agent in vivo anti-tumor activity in preclinical models of cancers with BRAF and KRAS mutations.[1][2][5][6][7] The available data suggest that direct inhibition of ERK1/2 is a viable therapeutic strategy, particularly in tumors that have developed resistance to upstream MAPK pathway inhibitors. While the presented data provides a valuable comparative overview, it is important to consider that direct comparative studies are necessary for a definitive assessment of their relative efficacy. Future research, including head-to-head preclinical trials and ongoing clinical investigations, will further elucidate the therapeutic potential of these and other ERK pathway inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ERK-IN-4
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like ERK-IN-4, a cell-permeable ERK inhibitor, are paramount for ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential safety and logistical information, outlining the operational and disposal plans for this compound to ensure compliance and promote best practices in laboratory safety.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the foundational step for its safe handling and disposal.
| Property | Value |
| CAS Number | 1049738-54-6[1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₆N₂O₃S • HCl[3] |
| Formula Weight | 328.8 g/mol [3] |
| Appearance | Crystalline solid[3] |
| Purity | ≥95%[3] |
| Solubility | Soluble in DMSO (approx. 2 mg/ml)[3][5] |
| Storage | Store at -20°C for long-term stability (≥2 years) |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the available information indicates that it should be handled as a hazardous substance. General safety precautions for similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal methods must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[6][7][8][9]
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound powder, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a designated and clearly labeled hazardous solid waste container.[6][7][8][9] The container should be chemically compatible and have a secure lid.
-
Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO) should be collected in a dedicated, leak-proof hazardous liquid waste container.[6][7][8][9] Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled with "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the CAS number (1049738-54-6), and the name of the solvent if applicable (e.g., DMSO).
-
Indicate the approximate concentration and the date the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.
-
Ensure containers are tightly sealed when not in use.
-
-
Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Experimental Protocols
Below are detailed methodologies for key experiments involving ERK inhibitors.
Cell-Based Assay: Inhibition of ERK Phosphorylation
This protocol outlines a typical Western blot experiment to assess the inhibition of ERK phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells in a suitable multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal ERK activity.[10]
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control like DMSO) for 1-2 hours.[10]
-
Stimulate the cells with a growth factor (e.g., EGF at 50-100 ng/mL) for 15-30 minutes to induce ERK phosphorylation.[10]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[10]
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
In Vivo Study: Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ERK inhibitor in a subcutaneous xenograft mouse model.[12][13]
-
Animal Model and Tumor Implantation:
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[12]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12][13]
-
Administer this compound (formulated in an appropriate vehicle) or the vehicle control to the mice according to the determined dosing schedule (e.g., daily oral gavage).[13]
-
-
Data Collection and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days).[12]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume to calculate the tumor growth inhibition (TGI).
-
Visualizing Signaling and Workflows
To further clarify the processes involved, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow.
Caption: The canonical MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the proper disposal of this compound waste.
References
- 1. This compound | CAS 1049738-54-6 | TargetMol | Biomol.com [biomol.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ERK Inhibitor - CAS 1049738-54-6 - SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. This compound | ERK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling ERK-IN-4
Personal Protective Equipment (PPE)
When handling ERK-IN-4 in either solid or liquid form, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Equipment | Specification/Rationale |
| Eye & Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when splashes are possible. | Protects against accidental splashes of the compound in solution.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Use in a certified chemical fume hood. | Required when handling the solid powder to avoid inhalation of dust.[6] Also recommended when working with volatile solvents like DMSO. |
Operational Plan: Handling and Solution Preparation
This compound is a cell-permeable inhibitor with potential antiproliferative effects.[7] Due to its biological activity, it must be handled with care.
Experimental Protocol: Stock Solution Preparation
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary materials, including the this compound powder, solvent (e.g., DMSO), sterile microcentrifuge tubes, and pipettes.
-
Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance within a chemical fume hood or other ventilated enclosure. Carefully add the desired amount of this compound powder to the tube. Avoid creating dust.
-
Dissolution : Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. This compound is soluble in DMSO at a concentration of 15 mg/mL (45.62 mM).[7] Sonication is recommended to ensure complete dissolution.[7]
-
Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage : Store the stock solution aliquots at -20°C or -80°C for long-term stability.[8] Always consult the manufacturer's datasheet for specific storage recommendations.[8]
Disposal Plan
The disposal of this compound and all associated waste must be handled in accordance with institutional, local, and national regulations for hazardous chemical waste.[9] Never dispose of this compound down the drain or in regular trash.[9]
-
Waste Segregation :
-
Solid Waste : Collect all consumables contaminated with this compound, such as pipette tips, weighing papers, gloves, and empty vials, in a dedicated, clearly labeled hazardous solid waste container.[5][10]
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container.[5][10] The container must be made of a material compatible with the solvent (e.g., DMSO).[10]
-
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and list the chemical contents.
-
Institutional Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.[10]
Workflow and Pathway Visualizations
The following diagrams illustrate the safe handling workflow for this compound and a simplified representation of the signaling pathway it inhibits.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: this compound acts as an inhibitor of ERK1/2 in the MAPK/ERK signaling cascade.
References
- 1. atrainceu.com [atrainceu.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | ERK | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
